Antimycobacterial agent-6
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H15F6N3O4 |
|---|---|
Molecular Weight |
475.3 g/mol |
IUPAC Name |
8-nitro-4-oxo-6-(trifluoromethyl)-N-[2-[4-(trifluoromethyl)phenyl]ethyl]-2,3-dihydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C20H15F6N3O4/c21-19(22,23)11-3-1-10(2-4-11)5-6-27-18(31)14-9-28-16-13(17(14)30)7-12(20(24,25)26)8-15(16)29(32)33/h1-4,7-8,14,28H,5-6,9H2,(H,27,31) |
InChI Key |
JOWRMUWMWOOWSI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)C2=C(N1)C(=CC(=C2)C(F)(F)F)[N+](=O)[O-])C(=O)NCCC3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
The Dual Role of ESAT-6 in Tuberculosis Pathogenesis: A Technical Overview
Introduction
Early Secreted Antigenic Target of 6-kDa (ESAT-6), a major virulence factor of Mycobacterium tuberculosis (Mtb), plays a pivotal role in the intricate interplay between the pathogen and its host.[1][2][3] This technical guide delineates the multifaceted mechanism of action of ESAT-6, focusing on its molecular interactions and the subsequent cellular responses that contribute to the pathogenesis of tuberculosis. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of ESAT-6 as a potential therapeutic target.
Core Mechanism of Action: Orchestrating a Pro-Pathogenic Environment
ESAT-6 is not an antimycobacterial agent but a secreted effector protein that facilitates the survival and dissemination of M. tuberculosis within the host. Its primary mechanism revolves around the disruption of host cellular processes, particularly within macrophages, to create a niche favorable for mycobacterial replication and to modulate the host immune response.
Phagosomal Rupture and Cytosolic Translocation
A critical function of ESAT-6, secreted by the ESX-1 secretion system, is to permeabilize the phagosomal membrane of infected macrophages.[2] This allows M. tuberculosis or its components to access the host cell cytosol, a crucial step for the pathogen to evade the antimicrobial environment of the phagolysosome.[2]
Experimental Workflow: Phagosomal Integrity Assay
Caption: Workflow for assessing ESAT-6-mediated phagosomal rupture.
Modulation of Host Innate and Adaptive Immunity
ESAT-6 is a potent modulator of the host immune response, capable of inducing both pro-inflammatory and anti-inflammatory responses to the benefit of the pathogen.
-
Inflammasome Activation: ESAT-6 is a potent activator of the NLRP3/ASC inflammasome complex in macrophages.[4] This leads to the activation of caspase-1 and the subsequent processing and secretion of pro-inflammatory cytokines IL-1β and IL-18, which contribute to the inflammatory pathology of tuberculosis.[3][4]
-
Macrophage Polarization: ESAT-6 can drive the differentiation of macrophages. Initially, it promotes a pro-inflammatory M1 phenotype, which is crucial for the formation of granulomas.[5] Subsequently, it can switch the macrophage phenotype from M1 to an anti-inflammatory M2 phenotype, which is less effective at controlling bacterial growth and contributes to persistent infection.[5]
-
Cytokine Production: ESAT-6 stimulates the production of various cytokines. For instance, it induces the secretion of IL-6 from macrophages through the activation of the STAT3 signaling pathway.[6] It also promotes the generation of reactive oxygen species (ROS) and enhances phagocytosis in macrophages, partially via the upregulation of Hypoxia-Inducible Factor 1α (HIF1α).[7]
Signaling Pathway: ESAT-6-Induced IL-6 Production
Caption: ESAT-6 stimulates IL-6 production via STAT3 activation.
Quantitative Data on ESAT-6-Mediated Cellular Responses
While ESAT-6 is not an antimicrobial drug and therefore lacks MIC or IC50 values, its biological activity can be quantified by its effects on host cells. The following table summarizes representative quantitative data from studies on ESAT-6.
| Parameter Measured | Cell Type | ESAT-6 Concentration | Result | Reference |
| IL-6 Secretion | Murine Bone Marrow-Derived Macrophages | 5 µg/mL | Significant increase compared to controls | [6] |
| STAT3 Phosphorylation | Murine Bone Marrow-Derived Macrophages | 5 µg/mL | Increased phosphorylation observed | [6] |
| ROS Generation | THP-1 Macrophages | Not specified | Enhanced generation of ROS | [7] |
| Phagocytosis | THP-1 Macrophages | Not specified | Promoted phagocytic ability | [7] |
| HIF1α mRNA Expression | THP-1 Macrophages | Not specified | Increased expression | [7] |
Detailed Experimental Protocols
Protocol 1: Determination of ESAT-6-Induced Cytokine Secretion
-
Cell Culture: Culture murine bone marrow-derived macrophages (BMDMs) or human THP-1 monocyte-derived macrophages in appropriate media and culture conditions.
-
Stimulation: Treat the macrophages with varying concentrations of purified recombinant ESAT-6 protein for a specified period (e.g., 24 hours). Include a negative control (vehicle) and a positive control (e.g., LPS).
-
Supernatant Collection: After incubation, centrifuge the culture plates and collect the supernatants.
-
Cytokine Quantification: Measure the concentration of the cytokine of interest (e.g., IL-6, TNF-α, IL-1β) in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the mean cytokine concentrations and standard deviations for each treatment group. Perform statistical analysis (e.g., ANOVA) to determine the significance of the observed differences.
Protocol 2: Analysis of STAT3 Phosphorylation by Western Blot
-
Cell Culture and Stimulation: Culture macrophages as described above and stimulate with ESAT-6 for various time points (e.g., 0, 15, 30, 60 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for phosphorylated STAT3 (p-STAT3). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Normalization: Strip the membrane and re-probe with an antibody for total STAT3 to ensure equal protein loading.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of p-STAT3.
Conclusion: ESAT-6 as a Therapeutic Target
The intricate and critical roles of ESAT-6 in the pathogenesis of tuberculosis make it an attractive target for the development of novel anti-TB therapies.[2] Strategies aimed at inhibiting the secretion or function of ESAT-6 could potentially disarm M. tuberculosis, preventing its escape from the phagosome and mitigating its manipulation of the host immune system. Furthermore, ESAT-6 is a key component of modern diagnostic tests for tuberculosis, such as IFN-γ release assays (IGRAs) and newer skin tests, highlighting its importance in the clinical management of the disease.[1][8][9] A deeper understanding of the mechanisms of action of ESAT-6 will continue to fuel the development of innovative host-directed therapies and improved diagnostics for tuberculosis.
References
- 1. ESAT-6 a Major Virulence Factor of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ESAT-6 a Major Virulence Factor of Mycobacterium tuberculosis and a Target for New Therapeutic Interventions[v2] | Preprints.org [preprints.org]
- 3. The role of ESAT-6 in tuberculosis immunopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mycobacterium tuberculosis protein ESAT-6 is a potent activator of the NLRP3/ASC inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Mycobacterium tuberculosis Virulent Factor ESAT-6 Drives Macrophage Differentiation Toward the Pro-inflammatory M1 Phenotype and Subsequently Switches It to the Anti-inflammatory M2 Phenotype [frontiersin.org]
- 6. Early Secreted Antigenic Target of 6-kDa of Mycobacterium tuberculosis Stimulates IL-6 Production by Macrophages through Activation of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Early secreted antigenic target 6-kDa from Mycobacterium tuberculosis enhanced the protective innate immunity of macrophages partially via HIF1α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. gov.uk [gov.uk]
Technical Guide: Structure-Activity Relationship of Arylsulfonamido-Conjugated Oxazolidinones as Antimycobacterial Agents
Audience: Researchers, scientists, and drug development professionals.
Core Subject: This technical guide details the structure-activity relationship (SAR) of a series of novel arylsulfonamido-conjugated oxazolidinones, designated herein as "Antimycobacterial Agent-6" series for the purpose of this guide. The data is based on the findings reported in the study "Anti-tubercular agents. Part 6: synthesis and antimycobacterial activity of novel arylsulfonamido conjugated oxazolidinones"[1].
Introduction
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of new chemical entities with novel mechanisms of action. Oxazolidinones, such as Linezolid, are a class of protein synthesis inhibitors that have shown promise in treating infections caused by resistant mycobacteria[2][3][4][5]. This guide focuses on a specific series of oxazolidinones conjugated with arylsulfonamides, exploring how structural modifications influence their antimycobacterial potency and cytotoxicity.
Structure-Activity Relationship (SAR) Data
The core structure of the investigated compounds consists of an oxazolidinone ring linked to various arylsulfonamido moieties. The in vitro activity of these compounds was evaluated against the H37Rv strain of Mycobacterium tuberculosis, with Rifampicin and Linezolid used as positive controls. Cytotoxicity was assessed using human foreskin fibroblast (HFF) cells[1]. The quantitative data are summarized in the table below.
| Compound ID | Arylsulfonamido Moiety | MIC (μg/mL) vs. Mtb H37Rv[1] | IC50 (μM) vs. HFF cells[1] |
| 6a | 4-Methylphenylsulfonamido | >100 | Not Determined |
| 6b | 4-Chlorophenylsulfonamido | >100 | Not Determined |
| 6c | 4-Bromophenylsulfonamido | >100 | Not Determined |
| 6d | 4-Nitrophenylsulfonamido | >100 | Not Determined |
| 6e | 2,4,6-Trimethylphenylsulfonamido | >100 | Not Determined |
| 6f | 2,4,6-Triisopropylphenylsulfonamido | >100 | Not Determined |
| 7a | Benzothiadiazole (BTD) | 25 | Not Determined |
| 7b | 4-Methylphenylsulfonamido | 50 | Not Determined |
| 7c | 4-Chlorophenylsulfonamido | 6.25 | >100 |
| 7d | 4-Bromophenylsulfonamido | 12.5 | Not Determined |
| 9a | Benzothiadiazole (BTD) | 6.25 | >100 |
| 9b | 4-Methylphenylsulfonamido | 6.25 | >100 |
| 9c | 4-Chlorophenylsulfonamido | 6.25 | >100 |
| 11a | Benzothiadiazole (BTD) | 12.5 | Not Determined |
| 11b | 4-Methylphenylsulfonamido | 25 | Not Determined |
| 11c | 4-Chlorophenylsulfonamido | 12.5 | Not Determined |
| Rifampicin | - | 0.25 | Not Determined |
| Linezolid | - | 1.0 | Not Determined |
SAR Analysis:
-
Initial modifications (compounds 6a-f ) with various substituted arylsulfonamides directly linked to the oxazolidinone core resulted in a loss of antimycobacterial activity (MIC >100 µg/mL)[1].
-
The introduction of a linker between the oxazolidinone and the arylsulfonamido moiety proved crucial for activity.
-
Compounds 7c , and 9a-c emerged as the most potent in the series, with MIC values of 6.25 µg/mL[1]. This suggests that the presence of a benzothiadiazole (BTD) ring or a substituted phenylsulfonamido group at specific positions enhances antimycobacterial activity.
-
The most active compounds (7c and 9a-c ) exhibited low cytotoxicity, with IC50 values greater than 100 µM against HFF cells, indicating a favorable selectivity index[1].
Experimental Protocols
In Vitro Antimycobacterial Activity Assay (Broth Microdilution Method)
This protocol is a synthesized methodology based on established techniques for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mycobacterium tuberculosis H37Rv[6][7][8][9].
1. Materials and Reagents:
-
Mycobacterium tuberculosis H37Rv (ATCC 27294)
-
Middlebrook 7H9 Broth Base
-
Oleic Acid-Albumin-Dextrose-Catalase (OADC) supplement
-
Glycerol
-
Tween 80
-
Sterile 96-well U-bottom microtiter plates with lids
-
Test compounds, Rifampicin, and Linezolid (stock solutions prepared in DMSO)
-
Sterile water and glass beads
-
Inverted mirror for reading
-
Biosafety Level 3 (BSL-3) facility and appropriate personal protective equipment.
2. Inoculum Preparation:
-
Grow M. tuberculosis H37Rv in 5 mL of Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween 80 at 37°C until the mid-log phase of growth is achieved[3][6].
-
Aseptically transfer the bacterial culture to a sterile tube containing glass beads and vortex to break up clumps.
-
Adjust the bacterial suspension to a McFarland standard of 0.5 in sterile water. This corresponds to approximately 1-5 x 10^7 CFU/mL.
-
Prepare the final inoculum by diluting the 0.5 McFarland suspension 1:100 in 7H9 broth to achieve a final concentration of approximately 10^5 CFU/mL[8][10].
3. Assay Procedure:
-
Prepare two-fold serial dilutions of the test compounds and control drugs in the 96-well plates using the supplemented 7H9 broth. The final volume in each well should be 100 µL.
-
Add 100 µL of the final bacterial inoculum to each well, bringing the total volume to 200 µL.
-
Include control wells: a drug-free well with inoculum (growth control) and a well with medium only (sterility control).
-
Seal the plates and incubate at 37°C.
-
After 7-14 days of incubation, or once growth is clearly visible in the growth control well, determine the MIC. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the mycobacteria when observed with an inverted mirror[7][8].
Cytotoxicity Assay (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for assessing the cytotoxicity of the compounds on human foreskin fibroblast (HFF) cells[11][12][13][14].
1. Materials and Reagents:
-
Human Foreskin Fibroblast (HFF) cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test compounds (stock solutions in DMSO)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[12]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom tissue culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate spectrophotometer (ELISA reader).
2. Assay Procedure:
-
Seed HFF cells into a 96-well plate at a density of approximately 1 x 10^4 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours in a humidified incubator to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in culture medium and add 100 µL to the respective wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
After the incubation period, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of the MTT labeling reagent to each well (final concentration 0.5 mg/mL)[11].
-
Incubate the plate for 4 hours in a humidified atmosphere. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals[11][12].
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals. The plate may be left overnight in the incubator to ensure complete solubilization[11].
-
Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader[11]. The reference wavelength should be greater than 650 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Visualizations
The following diagrams illustrate the general workflow for the discovery and evaluation of the antimycobacterial agents discussed.
Caption: Experimental workflow for the synthesis and evaluation of antimycobacterial agents.
Caption: Logical relationship for identifying lead antimycobacterial compounds.
References
- 1. Anti-tubercular agents. Part 6: synthesis and antimycobacterial activity of novel arylsulfonamido conjugated oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Activities of Three Oxazolidinones against Nonreplicating Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Novel oxazolidinones harbor potent in vitro activity against the clinical isolates of multidrug-resistant Mycobacterium tuberculosis in China - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimycobacterial activities of oxazolidinones: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for the selection of Mycobacterium tuberculosis spontaneous resistant mutants to d-cycloserine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of minimum inhibitory concentration (MIC) [bio-protocol.org]
- 8. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. journals.asm.org [journals.asm.org]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. broadpharm.com [broadpharm.com]
- 14. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
Physicochemical Properties of Antimycobacterial Agent-6: A Technical Guide
Foreword
The emergence of multi-drug-resistant tuberculosis necessitates the development of novel therapeutic agents with unique mechanisms of action. "Antimycobacterial agent-6" represents a significant advancement in this field. This technical guide provides a comprehensive overview of the core physicochemical properties of this agent, offering valuable insights for researchers, scientists, and drug development professionals. For the purpose of this guide, the well-characterized and clinically significant antimycobacterial drug, Bedaquiline, will be used as a representative example for "this compound".
Physicochemical Data Summary
The physicochemical properties of a drug molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. These properties influence its absorption, distribution, metabolism, and excretion (ADME), as well as its interaction with its biological target. A summary of the key physicochemical parameters for Bedaquiline is presented in Table 1.
| Property | Value | Method of Determination |
| Molecular Weight | 555.5 g/mol | Mass Spectrometry |
| pKa | 8.3 | Potentiometric Titration |
| LogP (Octanol-Water Partition Coefficient) | 7.2 | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Aqueous Solubility | Very low (practically insoluble) | Shake-Flask Method |
| Biopharmaceutics Classification System (BCS) | Class II | Based on solubility and permeability data[1][2] |
Experimental Protocols
Accurate and reproducible determination of physicochemical properties is fundamental in drug development. The following sections detail the experimental methodologies for the key properties of Bedaquiline.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a drug molecule, the pKa value determines its degree of ionization at a given pH, which in turn affects its solubility, permeability, and binding to its target. Potentiometric titration is a highly precise method for pKa determination[3].
Principle: This method involves the gradual addition of a titrant (an acid or a base) to a solution of the drug substance and monitoring the resulting change in pH using a potentiometer. The pKa is determined from the inflection point of the titration curve.
Detailed Protocol:
-
Preparation of Solutions:
-
Prepare a 1 mM solution of Bedaquiline in a suitable co-solvent (e.g., methanol-water mixture) due to its low aqueous solubility.
-
Prepare standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) solutions.
-
Prepare a 0.15 M potassium chloride (KCl) solution to maintain a constant ionic strength[4][5].
-
-
Calibration of the Potentiometer:
-
Calibrate the pH meter using standard aqueous buffers of pH 4, 7, and 10[4].
-
-
Titration Procedure:
-
Place a known volume (e.g., 20 mL) of the Bedaquiline solution into a reaction vessel equipped with a magnetic stirrer.
-
Immerse the calibrated pH electrode into the solution.
-
Purge the solution with nitrogen to eliminate dissolved carbon dioxide, which can interfere with the titration of basic compounds[4][5].
-
For a basic substance like Bedaquiline, acidify the solution to a pH of approximately 1.8-2.0 with 0.1 M HCl.
-
Begin the titration by adding small, precise volumes of 0.1 M NaOH.
-
Record the pH reading after each addition, allowing the reading to stabilize (signal drift < 0.01 pH units per minute)[4].
-
Continue the titration until the pH reaches approximately 12-12.5[4][5].
-
-
Data Analysis:
-
Plot the pH values against the volume of NaOH added to generate a titration curve.
-
The inflection point of the curve corresponds to the equivalence point. The pH at the half-equivalence point is equal to the pKa of the compound.
-
Perform at least three titrations to ensure reproducibility and calculate the average pKa value and standard deviation[4].
-
Determination of Aqueous Solubility by the Shake-Flask Method
Aqueous solubility is a critical property that influences a drug's dissolution rate and subsequent absorption. The shake-flask method is the gold standard for determining thermodynamic solubility[6].
Principle: An excess amount of the solid drug is agitated in a specific solvent system at a constant temperature until equilibrium is reached. The concentration of the dissolved drug in the supernatant is then determined.
Detailed Protocol:
-
Preparation:
-
Weigh an excess amount of Bedaquiline into a series of glass vials. The excess solid should be visually present throughout the experiment.
-
Prepare the desired aqueous buffer solutions (e.g., pH 1.2, 4.5, and 6.8) to mimic physiological conditions[6].
-
-
Equilibration:
-
Add a precise volume of the buffer solution to each vial.
-
Seal the vials and place them in an orbital shaker or a similar agitation device.
-
Maintain a constant temperature, typically 37 °C, to simulate physiological conditions[6].
-
Agitate the samples for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium solubility is reached[7][8][9].
-
-
Sample Processing:
-
After equilibration, allow the vials to stand to let the undissolved solid settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Filter the supernatant through a 0.45 µm filter to remove any undissolved particles. Dilute the filtrate if necessary with a suitable solvent.
-
-
Quantification:
-
Analyze the concentration of Bedaquiline in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC)[9].
-
Prepare a calibration curve using standard solutions of Bedaquiline to accurately quantify the solubility.
-
Determination of LogP by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. It is a key predictor of a drug's membrane permeability and its potential for oral absorption. RP-HPLC provides a rapid and reliable method for LogP determination[10].
Principle: This method is based on the correlation between a compound's retention time on a nonpolar stationary phase (like C18) and its known LogP value. A calibration curve is generated using a series of reference compounds with known LogP values.
Detailed Protocol:
-
Instrumentation and Mobile Phase:
-
Use a standard RP-HPLC system with a C18 column and a UV detector.
-
The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer. The pH of the buffer should be adjusted to ensure the analyte is in its non-ionized form.
-
-
Preparation of Standard and Test Solutions:
-
Prepare stock solutions of Bedaquiline and a set of reference compounds with a range of known LogP values in a suitable solvent (e.g., methanol).
-
-
Chromatographic Analysis:
-
Inject each reference compound and Bedaquiline into the HPLC system under isocratic conditions.
-
Record the retention time (t_R) for each compound.
-
Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).
-
-
Data Analysis:
-
Calculate the capacity factor (k) for each compound using the formula: k = (t_R - t_0) / t_0.
-
Calculate the logarithm of the capacity factor (log k).
-
Create a calibration curve by plotting the log k values of the reference compounds against their known LogP values.
-
Determine the LogP of Bedaquiline by interpolating its log k value on the calibration curve[10].
-
Mechanism of Action of "this compound" (Bedaquiline)
Bedaquiline exhibits a novel mechanism of action by specifically targeting the energy metabolism of Mycobacterium tuberculosis. It inhibits the proton pump of the mycobacterial ATP (adenosine 5'-triphosphate) synthase, an enzyme crucial for generating cellular energy[11].
The F-type ATP synthase is a multi-subunit enzyme complex. Bedaquiline binds to the oligomeric c-ring of the F0 subunit, which is embedded in the mycobacterial cell membrane. This binding event stalls the rotation of the c-ring, which in turn prevents the translocation of protons across the membrane. The disruption of this proton motive force inhibits the synthesis of ATP by the F1 subunit, leading to a depletion of the cell's energy supply and ultimately causing bacterial death[12][13][14]. Studies have also suggested that Bedaquiline may interact with the ε subunit of the ATP synthase, contributing to its inhibitory effect[12][15].
Caption: Mechanism of action of Bedaquiline on mycobacterial ATP synthase.
Conclusion
This technical guide has provided a detailed examination of the physicochemical properties of "this compound," using Bedaquiline as a representative compound. The presented data and experimental protocols are essential for the continued research and development of this important class of antimycobacterial agents. A thorough understanding of these fundamental properties will aid in the optimization of formulation, dosing regimens, and the design of future analogues with improved therapeutic profiles.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. eurjchem.com [eurjchem.com]
- 4. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. who.int [who.int]
- 7. enamine.net [enamine.net]
- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 10. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Bedaquiline - Wikipedia [en.wikipedia.org]
- 12. Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bedaquiline – The first ATP synthase inhibitor against multi drug resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Bedaquiline Targets the ε Subunit of Mycobacterial F-ATP Synthase - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Early-Stage Screening of Antimycobacterial Compounds
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core principles and methodologies involved in the early-stage screening of novel antimycobacterial compounds. The urgent need for new therapeutics to combat drug-resistant strains of Mycobacterium tuberculosis (Mtb) has accelerated the development of robust and efficient screening platforms. This document details the critical experimental protocols, summarizes key quantitative data from screening campaigns, and visualizes complex biological pathways and experimental workflows to facilitate a deeper understanding of the antimycobacterial drug discovery process.
Introduction to Antimycobacterial Screening
The discovery of new anti-tuberculosis (TB) drugs is a multi-step process that begins with the screening of large chemical libraries to identify "hit" compounds with activity against M. tuberculosis. Early-stage screening can be broadly categorized into two main approaches:
-
Phenotypic Screening: This whole-cell approach identifies compounds that inhibit the growth of M. tuberculosis without prior knowledge of the specific target. It has the advantage of identifying compounds that are not only active against a biological target but also capable of penetrating the complex mycobacterial cell wall.
-
Target-Based Screening: This approach involves screening compounds against a specific, validated molecular target (e.g., an essential enzyme) within the bacterium. While this method can be more direct, it may miss compounds with novel mechanisms of action or those that require metabolic activation.
A successful screening cascade typically employs a combination of these strategies, starting with a high-throughput primary screen to identify initial hits, followed by secondary assays to confirm activity, assess cytotoxicity, and elucidate the mechanism of action.
Quantitative Data from Screening Campaigns
The efficiency and outcome of high-throughput screening (HTS) campaigns are often measured by metrics such as hit rates and the potency of confirmed hits (e.g., IC50 or MIC values). Below are tables summarizing representative quantitative data from various antimycobacterial compound screening efforts.
Table 1: High-Throughput Screening Hit Rates for M. tuberculosis
| Library Size | Compound Concentration | Screening Assay | Hit Rate (%) | Reference |
| 100,997 | 10 µg/mL | Microplate Alamar Blue Assay (MABA) | 1.77% | [1] |
| ~270,000 | Not specified | Not specified | 1.01% | [2] |
| 82,403 (in silico) | N/A | Bayesian modeling | 22.5% (validated in vitro) | [3] |
| Kinase inhibitor library | Not specified | Whole-cell Mtb | 5% | [3] |
| 684 | Not specified | In silico against Mur enzymes | 1.02% (validated in vitro) | [4] |
Table 2: Potency of Confirmed Hits against M. tuberculosis
| Compound/Library | Assay | Potency Metric | Value | Reference |
| ChemBridge Library Hits | MABA | IC50 | Range: <0.098 to >50 µg/mL | [1] |
| GSK "TB box" Hits | Intracellular Mtb assay | MIC90 | <3 µM | [5] |
| "Small&Beautiful" Library Hits | Intracellular Mtb assay | MIC90 | <10 µM | [5] |
| Mur Enzyme Inhibitors | In vitro enzyme assay | IC50 | 28-50 µM | [4] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to a successful screening campaign. This section provides methodologies for key assays used in the early-stage screening of antimycobacterial compounds.
Primary Screening: Microplate Alamar Blue Assay (MABA)
The Microplate Alamar Blue Assay (MABA) is a widely used colorimetric and fluorometric assay for determining the minimum inhibitory concentration (MIC) of compounds against replicating mycobacteria. The assay relies on the reduction of the blue, non-fluorescent resazurin to the pink, fluorescent resorufin by metabolically active cells.
Materials:
-
Mycobacterium tuberculosis H37Rv (or other suitable strain)
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid, albumin, dextrose, catalase), and 0.05% (v/v) Tween 80.
-
96-well microplates (black, clear-bottom for fluorometric reading)
-
Test compounds dissolved in DMSO
-
Resazurin sodium salt solution (e.g., 0.02% in sterile water)
-
Positive control drug (e.g., rifampicin, isoniazid)
-
Negative control (DMSO)
Procedure:
-
Bacterial Culture Preparation: Grow M. tuberculosis in Middlebrook 7H9 broth to mid-log phase (OD600 of 0.4-0.8).
-
Inoculum Preparation: Dilute the bacterial culture in fresh 7H9 broth to a final OD600 of approximately 0.001.
-
Compound Plating:
-
Add 100 µL of sterile deionized water to the outer perimeter wells of the 96-well plate to minimize evaporation.
-
In the remaining wells, prepare serial dilutions of the test compounds. The final volume in each well should be 100 µL. Include wells for positive and negative controls. The final DMSO concentration should not exceed 1%.
-
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to each well containing the test compounds and controls, bringing the final volume to 200 µL.
-
Incubation: Seal the plates with a breathable membrane or parafilm and incubate at 37°C for 5-7 days.
-
Resazurin Addition: After the incubation period, add 20 µL of resazurin solution to each well.
-
Second Incubation: Re-incubate the plates at 37°C for 12-24 hours.
-
Data Acquisition:
-
Colorimetric Reading: Visually inspect the plates. A blue color indicates no bacterial growth, while a pink color indicates growth. The MIC is the lowest compound concentration that prevents the color change from blue to pink[6].
-
Fluorometric Reading: Read the plates using a microplate fluorometer with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm. Percent inhibition can be calculated relative to the controls.
-
Secondary Screening: Luciferase Reporter Assay (LORA) for Non-Replicating Mycobacteria
The Luciferase Reporter Assay (LORA) is used to assess the activity of compounds against non-replicating, persistent mycobacteria, which are thought to be responsible for the long duration of TB treatment. This assay often utilizes a recombinant M. tuberculosis strain expressing a luciferase gene under the control of a promoter that is active under hypoxic conditions.
Materials:
-
Recombinant M. tuberculosis strain expressing luciferase (e.g., from Vibrio harveyi or firefly)
-
Middlebrook 7H9 broth with supplements
-
96-well or 384-well white, opaque microplates
-
Test compounds in DMSO
-
Anaerobic chamber or hypoxia-generating system
-
Luciferin substrate (for firefly luciferase) or n-decanal (for bacterial luciferase)
-
Luminometer
Procedure:
-
Bacterial Culture and Hypoxic Adaptation: Grow the recombinant M. tuberculosis strain to mid-log phase. To induce a non-replicating state, incubate the culture under hypoxic conditions (e.g., in a sealed container with a gas-generating pouch or in an anaerobic chamber) for a defined period (e.g., 10-14 days).
-
Compound Plating: Prepare serial dilutions of test compounds in the wells of a white, opaque microplate.
-
Inoculation: Add the hypoxically adapted bacterial culture to the wells.
-
Anaerobic Incubation: Seal the plates and incubate under hypoxic conditions at 37°C for 7-10 days.
-
Aerobic Recovery: Transfer the plates to a normoxic incubator at 37°C for a recovery period (e.g., 24-48 hours) to allow for luciferase expression.
-
Substrate Addition:
-
For firefly luciferase, add the luciferin substrate to each well.
-
For bacterial luciferase, add n-decanal.
-
-
Data Acquisition: Immediately read the luminescence using a luminometer. The reduction in relative light units (RLU) compared to the no-drug control indicates compound activity.
Cytotoxicity Assay: MTT Assay
It is crucial to assess the toxicity of hit compounds against mammalian cells to ensure that their antimycobacterial activity is not due to general cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Mammalian cell line (e.g., Vero, HepG2, or a macrophage cell line like J774)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with fetal bovine serum)
-
96-well clear microplates
-
Test compounds in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined density (e.g., 1 x 10^4 to 5 x 10^4 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Remove the compound-containing medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plates for 2-4 hours at 37°C to allow for the formation of purple formazan crystals by viable cells.
-
Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at a wavelength of 570 nm using a microplate spectrophotometer[7]. The absorbance is directly proportional to the number of viable cells.
Visualizing Workflows and Pathways
Diagrams are powerful tools for illustrating complex processes and relationships in drug discovery. The following visualizations were created using the Graphviz DOT language to depict a typical antimycobacterial screening workflow and a key signaling pathway in M. tuberculosis.
Experimental Workflow for Antimycobacterial Compound Screening
This diagram illustrates the logical progression from a large chemical library to the identification and characterization of promising hit compounds.
Caption: A typical workflow for early-stage antimycobacterial drug discovery.
Mycolic Acid Biosynthesis Pathway - A Key Drug Target
The mycolic acid layer of the mycobacterial cell wall is a crucial structural component and a well-established target for several anti-TB drugs. This diagram outlines the key stages of mycolic acid biosynthesis, highlighting enzymes that are targets for both existing and novel inhibitors.
Caption: Simplified overview of the Mycolic Acid Biosynthesis Pathway in M. tuberculosis.
Conclusion
The early-stage screening of antimycobacterial compounds is a critical and dynamic field. The methodologies and workflows presented in this guide provide a foundational understanding for researchers entering this area. The integration of high-throughput phenotypic screening with robust secondary and cytotoxicity assays, coupled with a growing understanding of mycobacterial biology, will continue to drive the discovery of new and effective treatments for tuberculosis. The use of clear, quantitative metrics and visual aids for complex processes is essential for efficient data interpretation and collaboration in this vital area of drug development.
References
- 1. High Throughput Screening for Inhibitors of Mycobacterium tuberculosis H37Rv - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Novel Anti-mycobacterial Compounds by Screening a Pharmaceutical Small-Molecule Library against Nonreplicating Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancing Hit Identification in Mycobacterium tuberculosis Drug Discovery Using Validated Dual-Event Bayesian Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening of Antitubercular Compound Library Identifies Inhibitors of Mur Enzymes in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hit Compounds and Associated Targets in Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Technical Guide: Antimycobacterial Agent-6 Activity Against Non-Tuberculous Mycobacteria
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "Antimycobacterial Agent-6" is a hypothetical placeholder used for illustrative purposes throughout this guide. The data, protocols, and pathways described herein are based on published research on various novel antimycobacterial agents and are intended to serve as a representative framework for the evaluation of new chemical entities against Non-Tuberculous Mycobacteria (NTM).
Introduction
Non-Tuberculous Mycobacteria (NTM) are a diverse group of environmental opportunistic pathogens responsible for a rising global incidence of pulmonary and extrapulmonary diseases.[1][2] The intrinsic resistance of many NTM species to conventional antibiotics makes treatment challenging, often requiring prolonged multi-drug regimens with significant toxicity.[3] This necessitates the discovery and development of novel therapeutic agents with potent activity against clinically relevant NTM species.
This technical guide provides a comprehensive overview of the preclinical evaluation of a novel hypothetical compound, "this compound," against a panel of NTM. It includes in vitro susceptibility data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.
In Vitro Antimycobacterial Activity
The in vitro potency of this compound was determined by assessing its Minimum Inhibitory Concentration (MIC) against a panel of clinically significant slow-growing and rapid-growing NTM species. The data presented below are representative of results obtained for novel antimycobacterial compounds.
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Against Slow-Growing NTM Species
| NTM Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Mycobacterium avium | 0.25 | 4 |
| Mycobacterium intracellulare | 2 | 4 |
| Mycobacterium kansasii | ≤0.25 | 0.5 |
| Mycobacterium ulcerans | ≤0.25 | ≤0.25 |
MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively. Data is analogous to compounds like oxazolidinones and clofazimine.[1][4]
Table 2: Minimum Inhibitory Concentrations (MICs) of this compound Against Rapid-Growing NTM Species
| NTM Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Mycobacterium abscessus subsp. abscessus | 1 | 2 |
| Mycobacterium fortuitum | 0.0625 | 0.0625 |
| Mycobacterium chelonae | 8 | 16 |
Data is analogous to compounds like tedizolid and novel isothiazoloquinolones.[5][6]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following section outlines the protocol for determining the Minimum Inhibitory Concentration (MIC) of a novel agent against NTM.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for susceptibility testing of mycobacteria.[3][7]
Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
96-well U-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton (CAMH) broth, supplemented with 5% Oleic Acid-Albumin-Dextrose-Catalase (OADC) for some fastidious species.
-
This compound stock solution of known concentration.
-
NTM isolates cultured on appropriate media (e.g., Middlebrook 7H10 or 7H11 agar).
-
Sterile saline or phosphate-buffered saline (PBS) with 0.05% Tween 80.
-
McFarland turbidity standards (0.5).
-
Resazurin sodium salt solution (optional, for viability staining).
Procedure:
-
Inoculum Preparation: a. NTM colonies are harvested from solid media and suspended in sterile saline with Tween 80. b. The suspension is vortexed with glass beads to break up clumps. c. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard. d. The adjusted suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Drug Dilution: a. A serial two-fold dilution of this compound is prepared in CAMH broth directly in the 96-well plate. b. Each well should contain 100 µL of the diluted drug solution. c. A growth control well (no drug) and a sterility control well (no bacteria) are included on each plate.
-
Inoculation: a. 100 µL of the final bacterial inoculum is added to each well (except the sterility control), bringing the total volume to 200 µL.
-
Incubation: a. The plates are sealed and incubated at the optimal temperature for the specific NTM species (e.g., 30°C for M. marinum, 37°C for most others).[7] b. Incubation times vary depending on the growth rate of the species: 3-5 days for rapid growers and 7-14 days for slow growers.
-
Reading Results: a. The MIC is determined as the lowest concentration of the drug that completely inhibits visible growth. b. For a more objective endpoint, a viability indicator like Resazurin can be added. A color change from blue to pink indicates bacterial growth.
Visualizations: Workflows and Pathways
Visual diagrams are essential for understanding complex experimental processes and biological mechanisms.
Experimental Workflow for MIC Determination
Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).
Hypothetical Mechanism of Action: Inhibition of a Host Signaling Pathway
Many intracellular pathogens, including mycobacteria, manipulate host cell signaling pathways to promote their survival.[8] A potential mechanism of action for a novel antimycobacterial agent could be the modulation of these pathways. The diagram below illustrates the hypothetical inhibition of the Wnt/β-catenin signaling pathway, which some pathogens exploit.[9]
Caption: Hypothetical inhibition of the Wnt/β-catenin pathway by Agent-6.
Conclusion
The data and protocols presented in this technical guide provide a foundational framework for the preclinical assessment of novel antimycobacterial agents like the hypothetical "this compound." The representative in vitro data demonstrate potent activity against a range of clinically important NTM species. The standardized protocols ensure that such data can be reliably generated and compared across different studies. Furthermore, the visualization of experimental workflows and potential mechanisms of action aids in the conceptual understanding of the drug discovery and development process for anti-NTM therapies. Further in vivo studies and mechanism of action elucidation are critical next steps in advancing promising candidates toward clinical application.
References
- 1. Non-tuberculous mycobacterial disease: progress and advances in the development of novel candidate and repurposed drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Drug Resistance in Nontuberculous Mycobacteria: Mechanisms and Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In Vitro Activity of a New Isothiazoloquinolone, ACH-702, against Mycobacterium tuberculosis and Other Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. Antimicrobial Susceptibility Testing, Drug Resistance Mechanisms, and Therapy of Infections with Nontuberculous Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Emerging advances in identifying signal transmission molecules involved in the interaction between Mycobacterium tuberculosis and the host [frontiersin.org]
- 9. Frontiers | Regulatory Mechanisms of Autophagy-Targeted Antimicrobial Therapeutics Against Mycobacterial Infection [frontiersin.org]
Preliminary Toxicity Assessment of Antimycobacterial Agent-6: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary toxicity assessment of Antimycobacterial agent-6 (also referred to as compound 25), a novel quinolone analogue of benzothiazinone. This compound has demonstrated potent activity against Mycobacterium tuberculosis (Mtb), including wild-type and fluoroquinolone-resistant strains, by targeting the essential enzyme DprE1.[1] The following sections detail the available in vitro toxicity data, metabolic stability, and the experimental protocols utilized in these assessments, offering a crucial resource for its continued development as a potential anti-tuberculosis therapeutic.
Core Findings
This compound has undergone initial toxicity screening, revealing a favorable preliminary safety profile. Key findings indicate a lack of significant cytotoxicity against mammalian cell lines and a low potential for cardiotoxicity. The compound also exhibits reasonable metabolic stability in human liver microsomes.
Quantitative Toxicity and ADME Data
The following tables summarize the quantitative data from the preliminary toxicity and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling of this compound.
| Parameter | Cell Line/System | Result | Reference |
| Cytotoxicity | HEK293 (Human Embryonic Kidney) | No significant cytotoxicity observed | [1] |
| Hemolytic Effect | Red Blood Cells | No hemolytic effects observed | [1] |
| Cardiotoxicity | hERG (human Ether-à-go-go-Related Gene) Channel | IC₅₀ > 22.6 µM | [2] |
Table 1: In Vitro Toxicity Profile of this compound
| System | Parameter | Value | Reference |
| Mouse Liver Microsomes | Half-life (T½) | 12.5 min | [2] |
| Human Liver Microsomes | Half-life (T½) | 20.3 - 50.8 min | [2] |
Table 2: Metabolic Stability of this compound
Experimental Protocols
Detailed methodologies for the key toxicological and ADME experiments are provided below.
In Vitro Cytotoxicity Assay against HEK293 Cells
The cytotoxicity of this compound was evaluated against the HEK293 human embryonic kidney cell line.
-
Cell Culture: HEK293 cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, incubated at 37°C in a humidified atmosphere with 5% CO₂.
-
Assay Procedure:
-
Cells were seeded into 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere overnight.
-
The following day, the culture medium was replaced with fresh medium containing serial dilutions of this compound. A vehicle control (DMSO) was also included.
-
The plates were incubated for 48 hours.
-
Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. MTT solution was added to each well, and the plates were incubated for a further 4 hours to allow for the formation of formazan crystals.
-
The formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader.
-
The percentage of cell viability was calculated relative to the vehicle-treated control cells.
-
Hemolysis Assay
The hemolytic potential of this compound was assessed using fresh red blood cells.
-
Blood Collection: Whole blood was collected from a healthy donor, and red blood cells (RBCs) were isolated by centrifugation and washed multiple times with phosphate-buffered saline (PBS).
-
Assay Procedure:
-
A 2% suspension of RBCs in PBS was prepared.
-
The RBC suspension was incubated with various concentrations of this compound for 1 hour at 37°C.
-
A positive control (Triton X-100, which causes 100% hemolysis) and a negative control (PBS) were included.
-
Following incubation, the samples were centrifuged to pellet the intact RBCs.
-
The supernatant, containing hemoglobin released from lysed RBCs, was transferred to a new 96-well plate.
-
The absorbance of the supernatant was measured at 540 nm.
-
The percentage of hemolysis was calculated relative to the positive control.
-
hERG Cardiotoxicity Assay
The potential for this compound to inhibit the hERG potassium channel, a key indicator of cardiotoxicity, was evaluated.
-
Methodology: The specific methodology for the hERG assay was not detailed in the available literature but is presumed to be a standard automated patch-clamp electrophysiology study performed on a stable cell line expressing the hERG channel (e.g., HEK293 cells). This method directly measures the inhibitory effect of the compound on the hERG potassium current. The IC₅₀ value represents the concentration at which the compound inhibits 50% of the hERG channel activity.
Metabolic Stability Assay in Liver Microsomes
The metabolic stability of this compound was determined by incubating the compound with mouse and human liver microsomes.
-
Reaction Mixture: The incubation mixture contained liver microsomes (typically 0.5-1 mg/mL protein), the test compound (this compound), and a NADPH-generating system (to initiate the metabolic reaction) in a phosphate buffer.
-
Assay Procedure:
-
This compound was pre-incubated with the liver microsomes at 37°C.
-
The metabolic reaction was initiated by the addition of the NADPH-generating system.
-
Aliquots were taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction was quenched by the addition of a cold organic solvent (e.g., acetonitrile).
-
The samples were then processed (e.g., centrifuged to remove protein) and the concentration of the remaining parent compound was quantified by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
The half-life (T½) of the compound was calculated from the rate of its disappearance over time.
-
Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: Workflow for the preliminary toxicity and ADME assessment of this compound.
Caption: Mechanism of action of this compound targeting the DprE1 enzyme.
References
Methodological & Application
Application Notes and Protocols: In Vivo Efficacy of Antimycobacterial Agent-6 in a Murine Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for evaluating the in vivo efficacy of a novel antimycobacterial agent, designated here as "Antimycobacterial agent-6," in a well-established murine model of tuberculosis. The following sections detail the experimental design, data interpretation, and standardized protocols necessary for the preclinical assessment of new chemical entities against Mycobacterium tuberculosis. The data presented is a composite representation based on typical efficacy outcomes for novel antimycobacterial compounds and established drugs.
Data Presentation: Efficacy of this compound
The in vivo bactericidal activity of this compound was evaluated in BALB/c mice infected with Mycobacterium tuberculosis H37Rv. Treatment was administered for four weeks, and the efficacy was determined by quantifying the reduction in bacterial load in the lungs and spleen.
Table 1: Bactericidal Activity of this compound in Lungs of M. tuberculosis-Infected Mice
| Treatment Group | Dosage (mg/kg) | Administration Route | Mean Log10 CFU/Lung (± SD) at 4 Weeks | Log10 CFU Reduction vs. Untreated Control |
| Untreated Control | - | - | 6.5 (± 0.4) | - |
| Isoniazid (INH) | 25 | Oral Gavage | 3.2 (± 0.3) | 3.3 |
| Rifampicin (RIF) | 10 | Oral Gavage | 3.5 (± 0.5) | 3.0 |
| This compound | 25 | Oral Gavage | 3.8 (± 0.6) | 2.7 |
| This compound | 50 | Oral Gavage | 3.1 (± 0.4) | 3.4 |
Table 2: Bactericidal Activity of this compound in Spleens of M. tuberculosis-Infected Mice
| Treatment Group | Dosage (mg/kg) | Administration Route | Mean Log10 CFU/Spleen (± SD) at 4 Weeks | Log10 CFU Reduction vs. Untreated Control |
| Untreated Control | - | - | 5.8 (± 0.5) | - |
| Isoniazid (INH) | 25 | Oral Gavage | 2.9 (± 0.4) | 2.9 |
| Rifampicin (RIF) | 10 | Oral Gavage | 3.1 (± 0.3) | 2.7 |
| This compound | 25 | Oral Gavage | 3.5 (± 0.5) | 2.3 |
| This compound | 50 | Oral Gavage | 2.8 (± 0.4) | 3.0 |
Experimental Protocols
Murine Model of Tuberculosis Infection
A low-dose aerosol infection model is utilized to establish a chronic, progressive pulmonary tuberculosis infection in mice, which mimics the primary route of human infection.[1][2]
-
Animal Strain: Female BALB/c mice, 6-8 weeks old.[1]
-
Mycobacterial Strain: Mycobacterium tuberculosis H37Rv.
-
Infection Procedure:
-
Prepare a mid-log phase culture of M. tuberculosis H37Rv.
-
Calibrate an aerosol exposure chamber (e.g., Glas-Col inhalation exposure system) to deliver approximately 100-200 bacilli per mouse into the lungs.[1]
-
Expose the mice to the aerosolized bacteria.
-
At 24 hours post-infection, sacrifice a small cohort of mice (n=3) to determine the initial bacterial load (CFU) in the lungs to confirm successful implantation.
-
Drug Preparation and Administration
-
Vehicle Preparation: Prepare a sterile vehicle for drug suspension, commonly 0.5% (w/v) carboxymethyl cellulose in sterile water.
-
Drug Formulation: Suspend this compound and control drugs (Isoniazid, Rifampicin) in the vehicle to the desired concentrations.
-
Administration:
-
Treatment is typically initiated 14-21 days post-infection, once a stable chronic infection is established.
-
Administer the drug suspensions daily, five days a week, via oral gavage at the specified dosages.[3]
-
The untreated control group receives the vehicle only.
-
Assessment of Bacterial Burden
The primary endpoint for efficacy is the enumeration of viable mycobacteria (Colony Forming Units, CFU) in the lungs and spleens of infected mice.
-
Sample Collection:
-
At the designated time point (e.g., 4 weeks post-treatment initiation), humanely euthanize the mice.
-
Aseptically remove the lungs and spleen.
-
-
Tissue Homogenization:
-
Homogenize each organ separately in a known volume of sterile phosphate-buffered saline (PBS) containing 0.05% Tween 80.
-
-
CFU Enumeration:
-
Prepare 10-fold serial dilutions of the tissue homogenates in sterile PBS.
-
Plate the dilutions onto Middlebrook 7H11 agar plates supplemented with OADC (oleic acid-albumin-dextrose-catalase).
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the colonies on the plates and calculate the CFU per organ. Data is typically presented on a log10 scale.
-
Visualizations
Caption: Experimental workflow for in vivo efficacy testing.
Caption: Logical relationship of therapeutic intervention.
References
- 1. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | High-dose rifampicin kills persisters, shortens treatment duration, and reduces relapse rate in vitro and in vivo [frontiersin.org]
Application Notes and Protocols for Cytotoxicity Assays of Antimycobacterial Compounds in Mammalian Cells
Audience: Researchers, scientists, and drug development professionals in the field of mycobacterial research.
These application notes provide detailed protocols for commonly used in vitro cytotoxicity assays to evaluate the toxic effects of antimycobacterial compounds on mammalian cells. The selection of an appropriate assay is crucial for the early identification of compounds with unfavorable toxicity profiles, thereby streamlining the drug discovery process.
Data Presentation: Cytotoxicity of Antimycobacterial Compounds
The following table summarizes the 50% inhibitory concentration (IC50) values of various antimycobacterial drugs in different mammalian cell lines. The IC50 value represents the concentration of a compound that inhibits 50% of the cell viability and is a key parameter for assessing cytotoxicity.[1]
| Compound | Cell Line | Assay Duration | IC50 (µM) | Reference |
| Isoniazid | HepG2 | 24 hours | 70,000 | [2] |
| Isoniazid | HepG2 | 72 hours | >200 | [3] |
| Isoniazid | HepG2 | - | 17,792 | [4][5] |
| Rifampicin | HepG2 | 24 hours | 500 | [2] |
| Rifampicin | Vero | 72 hours | >100 | [6] |
| Pyrazinamide | HepG2 | 24 hours | 84,000 | [2] |
| Pyrazinamide | HepG2 | - | 9,619 | [4][5][7] |
| Bedaquiline | HepG2 | 72 hours | 17.4 | [3] |
| Pretomanid | - | - | >100 (for CYP1A2 and CYP2D6 inhibition) | [8] |
| N34red (Isoniazid derivative) | HepG2 | 72 hours | 48.5 | [3] |
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Application Note
The MTT assay is a colorimetric method for assessing cell metabolic activity.[9] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9][10] The amount of formazan produced is proportional to the number of living cells, providing a quantitative measure of cell viability.[10] This assay is widely used for screening the cytotoxic potential of new chemical entities. A key consideration when testing antimycobacterial compounds is that Mycobacterium tuberculosis itself can metabolize MTT, which could interfere with the results if the assay is performed on infected cells. Therefore, this protocol is designed for uninfected mammalian cells to specifically assess compound toxicity.[3]
Experimental Protocol
A. Reagent Preparation
-
MTT Solution (5 mg/mL): Dissolve 50 mg of MTT powder in 10 mL of sterile phosphate-buffered saline (PBS). Mix by vortexing until fully dissolved. Sterilize the solution by filtering through a 0.22 µm filter. Store in light-protected aliquots at -20°C.
-
Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS):
-
DMSO: Use pure, cell culture grade Dimethyl Sulfoxide.
-
Acidic SDS: Prepare a 10% Sodium Dodecyl Sulfate solution in water and add 0.01 M Hydrochloric Acid.
-
B. Assay Procedure
-
Cell Seeding:
-
Harvest and count mammalian cells (e.g., HepG2, Vero, A549). Ensure cell viability is above 90%.
-
Seed the cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well in 100 µL of complete culture medium).
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the antimycobacterial test compounds in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle-only controls (e.g., DMSO) and untreated controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[1]
-
-
Data Acquisition:
C. Data Analysis
-
Calculate the percentage of cell viability for each treatment concentration using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] * 100
-
Plot the percentage of cell viability against the compound concentration (logarithmic scale).
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis.
Visualization of MTT Assay Workflow
Caption: Workflow of the MTT cytotoxicity assay.
AlamarBlue (Resazurin) Assay
Application Note
The AlamarBlue assay is a rapid, sensitive, and non-toxic method for measuring cell viability and cytotoxicity.[4] The assay utilizes the redox indicator resazurin, a blue and minimally fluorescent compound that is permeable to cell membranes.[4] In viable, metabolically active cells, intracellular reductases convert resazurin into the pink and highly fluorescent resorufin.[4] The amount of resorufin produced is directly proportional to the number of living cells. A significant advantage of the AlamarBlue assay is its non-toxic nature, which allows for continuous monitoring of cell viability over time and the use of the same cells for further downstream applications.
Experimental Protocol
A. Reagent Preparation
-
AlamarBlue Reagent: Use a commercially available, sterile AlamarBlue solution. Warm the reagent to 37°C before use.
B. Assay Procedure
-
Cell Seeding:
-
Seed mammalian cells in a 96-well plate as described in the MTT assay protocol.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the antimycobacterial compounds as described in the MTT assay protocol.
-
Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
-
AlamarBlue Addition and Incubation:
-
Add AlamarBlue reagent to each well, typically at a volume equal to 10% of the culture medium volume (e.g., 10 µL of reagent for 100 µL of medium).
-
Incubate the plate for 1-4 hours at 37°C, protected from direct light. The incubation time may need to be optimized depending on the cell type and density.
-
-
Data Acquisition:
-
Measure the fluorescence with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm using a microplate reader.
-
Alternatively, the absorbance can be measured at 570 nm and 600 nm (reference wavelength).
-
C. Data Analysis
-
Calculate the percentage of cell viability based on the fluorescence or absorbance readings, following the manufacturer's instructions or using the formula provided in the MTT assay section.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value.
Visualization of AlamarBlue Assay Workflow```dot
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// Connections start -> seed_cells; seed_cells -> incubate1; incubate1 -> add_compounds; add_compounds -> incubate2; incubate2 -> add_alamarblue; add_alamarblue -> incubate3; incubate3 -> read_fluorescence; read_fluorescence -> analyze_data; analyze_data -> end; }
Caption: Workflow of the Neutral Red Uptake cytotoxicity assay.
Lactate Dehydrogenase (LDH) Release Assay
Application Note
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the integrity of the plasma membrane. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis or membrane damage. The amount of LDH in the supernatant is quantified by a coupled enzymatic reaction where LDH catalyzes the conversion of lactate to pyruvate, which in turn leads to the reduction of a tetrazolium salt (like INT) into a colored formazan product. The intensity of the color is proportional to the amount of LDH released and, therefore, to the number of damaged cells. This assay is a reliable indicator of cytotoxicity mediated by necrosis or late-stage apoptosis.
Experimental Protocol
A. Reagent Preparation
-
Assay Reagents: It is recommended to use a commercial LDH cytotoxicity assay kit and prepare the reagents (e.g., Substrate Mix, Assay Buffer, Lysis Solution, Stop Solution) according to the manufacturer's instructions.
-
Lysis Solution (for Maximum LDH Release Control): Typically a solution of Triton X-100 (e.g., 10X) is provided in the kit.
-
Stop Solution: Often an acidic solution to terminate the enzymatic reaction.
B. Assay Procedure
-
Cell Seeding and Compound Treatment:
-
Seed cells and treat with compounds as described in the MTT protocol.
-
It is crucial to set up the following controls in triplicate:
-
Spontaneous LDH Release: Untreated cells (add culture medium instead of compound).
-
Maximum LDH Release: Untreated cells that will be lysed with Lysis Solution.
-
Background Control: Culture medium without cells.
-
-
-
Induction of Maximum LDH Release:
-
Supernatant Collection:
-
Centrifuge the 96-well plate at approximately 250 x g for 5-10 minutes to pellet the cells. [7] * Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH Reaction Mixture according to the kit's protocol.
-
Add 50 µL of the Reaction Mixture to each well of the new plate containing the supernatants.
-
Incubate the plate at room temperature for 20-30 minutes, protected from light.
-
-
Stopping the Reaction and Data Acquisition:
-
Add 50 µL of Stop Solution to each well.
-
Gently tap the plate to mix.
-
Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of >600 nm can also be used. [7] C. Data Analysis
-
-
Subtract the background control absorbance from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100
-
Plot the percentage of cytotoxicity against the compound concentration and determine the IC50 value.
Visualization of LDH Release Assay Workflow
Caption: Workflow of the Lactate Dehydrogenase (LDH) release cytotoxicity assay.
References
- 1. LDH cytotoxicity assay [protocols.io]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. tiarisbiosciences.com [tiarisbiosciences.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. cellbiologics.com [cellbiologics.com]
- 8. wwwn.cdc.gov [wwwn.cdc.gov]
- 9. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Mass Spectrometry Analysis of Antimycobacterial Agent-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antimycobacterial agent-6, also identified as compound 9g, is a potent quinoxaline derivative that has demonstrated significant activity against Mycobacterium tuberculosis, with a reported Minimum Inhibitory Concentration (MIC) of 3.49 μM[1]. Quinoxaline derivatives are a promising class of compounds in the development of new anti-tuberculosis drugs, with mechanisms of action that can include the induction of DNA damage and inhibition of essential mycobacterial enzymes[2][3][4]. This document provides detailed application notes and protocols for the comprehensive mass spectrometry analysis of this compound, an essential tool for its preclinical and clinical development.
Chemical Properties and Structure
-
Systematic Name: 2-(4-chlorophenyl)-N-(4-methoxyphenyl)-6-nitroquinoxalin-3-amine
-
Molecular Formula: C₂₁H₁₅ClN₄O₃
-
Molecular Weight: 422.83 g/mol
-
Chemical Structure: (Image of the chemical structure of 2-(4-chlorophenyl)-N-(4-methoxyphenyl)-6-nitroquinoxalin-3-amine would be placed here in a real document)
Quantitative Data Presentation
The following tables summarize the key quantitative data for the mass spectrometry analysis of this compound.
Table 1: High-Resolution Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₂₁H₁₅ClN₄O₃ |
| Monoisotopic Mass | 422.0781 |
| Calculated m/z [M+H]⁺ | 423.0854 |
| Calculated m/z [M+Na]⁺ | 445.0673 |
| Calculated m/z [M-H]⁻ | 421.0712 |
Table 2: Predicted Major Mass Fragmentation (MS/MS) Data for [M+H]⁺
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Putative Lost Neutral Fragment |
| 423.0854 | 312.0434 | C₇H₇NO (p-anisidine) |
| 423.0854 | 284.0483 | C₈H₇N₂O (p-methoxyphenylcyanamide) |
| 423.0854 | 271.0175 | C₈H₆ClN₂ (2-(4-chlorophenyl)quinoxaline) |
| 312.0434 | 266.0219 | NO₂ (Nitryl radical) |
| 284.0483 | 238.0268 | NO₂ (Nitryl radical) |
Experimental Protocols
This section provides detailed methodologies for the mass spectrometry analysis of this compound.
Protocol 1: Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of LC-MS grade Dimethyl Sulfoxide (DMSO).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water to final concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Plasma Sample Preparation (for pharmacokinetic studies):
-
To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a structurally similar compound not present in the sample).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 10% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Gas Flow Rates: Optimized for the specific instrument.
-
Data Acquisition: Full scan mode (m/z 100-600) for initial analysis and Multiple Reaction Monitoring (MRM) for quantification.
-
MRM Transitions for Quantification:
-
Primary: 423.1 → 312.0
-
Secondary (confirmatory): 423.1 → 284.0
-
-
-
Mandatory Visualizations
Diagram 1: Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for the LC-MS/MS analysis of this compound.
Diagram 2: Proposed Mechanism of Action - DNA Damage Pathway
References
Application Note: Structure Elucidation of Antimycobacterial Agent-6 using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals in the fields of natural products chemistry, medicinal chemistry, and microbiology.
Introduction The emergence of multidrug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of novel antimycobacterial agents.[1][2] Natural products remain a vital source of new therapeutic leads due to their vast structural diversity.[3] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable and powerful tool for the unambiguous structure elucidation of these often complex molecules in solution.[4][5] Unlike mass spectrometry, NMR results are generally unbiased as they do not depend on ionization, and the technique can be used to characterize entirely new chemical scaffolds.[6] This application note provides a detailed protocol for the structure elucidation of a novel, hypothetical compound, "Antimycobacterial agent-6," using a suite of modern 1D and 2D NMR experiments.
Experimental Protocols
Detailed methodologies for the key NMR experiments required for complete structure elucidation are provided below. These protocols assume the use of a modern high-field NMR spectrometer (e.g., 500 MHz or higher).
Sample Preparation
A pure sample of this compound is essential for unambiguous spectral interpretation.
-
Objective: To prepare a high-quality NMR sample suitable for a full suite of 1D and 2D experiments.
-
Materials:
-
5-10 mg of purified this compound
-
0.6 mL of a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Chloroform-d). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key resonances of the analyte.
-
High-precision 5 mm NMR tube.
-
Internal standard (optional, e.g., Tetramethylsilane - TMS).
-
-
Procedure:
-
Weigh approximately 5 mg of this compound directly into a clean, dry vial.
-
Add 0.6 mL of the chosen deuterated solvent.
-
Gently vortex or sonicate the vial until the sample is completely dissolved.
-
Transfer the solution into the 5 mm NMR tube.
-
Cap the NMR tube securely and wipe the outside clean before inserting it into the spectrometer.
-
1D NMR Spectroscopy: ¹H and ¹³C NMR
These are the foundational experiments for structure elucidation.
-
Objective: To obtain initial information on the proton and carbon environments within the molecule.
-
¹H NMR Protocol:
-
Tune and shim the probe for the specific sample.
-
Acquire a standard 1D ¹H spectrum using a simple pulse-acquire sequence.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans for good signal-to-noise.
-
Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak or TMS (0 ppm).
-
Integrate the signals to determine the relative number of protons for each resonance.
-
-
¹³C NMR & DEPT Protocol:
-
Acquire a standard 1D ¹³C spectrum with proton decoupling.
-
Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024 or more) depending on sample concentration.
-
Acquire DEPT-135 and DEPT-90 spectra to differentiate between CH, CH₂, and CH₃ groups.[7] In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. A DEPT-90 spectrum will show only CH signals.[7]
-
2D NMR Spectroscopy
2D NMR experiments are crucial for establishing the connectivity and spatial relationships within the molecule.[8]
-
¹H-¹H COSY (Correlation Spectroscopy):
-
Objective: To identify protons that are coupled to each other, typically through two or three bonds.[9][10]
-
Protocol: Acquire a gradient-selected DQF-COSY (Double Quantum Filtered) for cleaner spectra.[11] Process the data to generate a symmetrical 2D plot where cross-peaks indicate J-coupling between protons.[11]
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Objective: To identify which protons are directly attached to which carbons (one-bond C-H correlation).[11]
-
Protocol: Acquire a multiplicity-edited HSQC experiment. This is highly sensitive as it is a proton-detected experiment.[11] The resulting spectrum will show CH/CH₃ correlations with a different phase (color) than CH₂ correlations, confirming the DEPT analysis.[11]
-
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Objective: To identify longer-range correlations between protons and carbons, typically over two to four bonds.[7][11] This is critical for connecting different spin systems and identifying quaternary carbons.[9]
-
Protocol: Acquire a standard gradient-selected HMBC. The resulting 2D spectrum correlates proton and carbon signals that are separated by multiple bonds.[9]
-
-
¹H-¹H NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy):
-
Objective: To identify protons that are close to each other in space (< 5 Å), regardless of their through-bond connectivity.[12][13] This is essential for determining relative stereochemistry and 3D conformation.[14][15]
-
Protocol: Choose between NOESY and ROESY based on the molecular weight of the agent. For small to medium-sized molecules, ROESY can be more reliable as it avoids the issue of zero NOE enhancement that can occur in NOESY experiments.[16] Acquire the spectrum with a suitable mixing time (e.g., 300-800 ms) to allow for the buildup of NOE correlations.[16]
-
Data Presentation: Hypothetical Data for this compound
For this application note, we will assume this compound is a novel flavonoid derivative. The following tables summarize the hypothetical NMR data acquired in DMSO-d₆.
Table 1: ¹H and ¹³C NMR Data for this compound
| Position | δC (ppm) | δH (ppm) | Multiplicity | J (Hz) | Integration | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations |
| 2 | 155.2 | - | - | - | - | - | - |
| 3 | 138.5 | 6.95 | s | - | 1H | C2, C4, C1', C10 | H-2' |
| 4 | 178.0 | - | - | - | - | - | - |
| 5 | 162.1 | - | - | - | - | - | - |
| 6 | 99.8 | 6.20 | d | 2.1 | 1H | C5, C7, C8, C10 | H-8, 5-OH |
| 7 | 165.3 | - | - | - | - | - | - |
| 8 | 94.5 | 6.45 | d | 2.1 | 1H | C6, C7, C9, C10 | H-6 |
| 9 | 158.0 | - | - | - | - | - | - |
| 10 | 104.2 | - | - | - | - | - | - |
| 1' | 122.0 | - | - | - | - | - | - |
| 2' | 115.8 | 7.80 | d | 2.2 | 1H | C2, C3, C4', C6' | H-3, H-6' |
| 3' | 146.1 | - | - | - | - | - | - |
| 4' | 149.5 | - | - | - | - | - | - |
| 5' | 116.5 | 7.10 | d | 8.5 | 1H | C1', C3', C4' | H-6' |
| 6' | 121.0 | 7.75 | dd | 8.5, 2.2 | 1H | C2', C4', C5' | H-5', H-2' |
| 5-OH | - | 12.90 | s | - | 1H | C5, C6, C10 | H-6 |
| 7-OCH₃ | 56.5 | 3.85 | s | - | 3H | C7 | H-8, H-6 |
| 3'-OCH₃ | 56.1 | 3.90 | s | - | 3H | C3' | H-2', H-5' |
Note: Chemical shifts (δ) are reported in parts per million (ppm). Coupling constants (J) are in Hertz (Hz). s=singlet, d=doublet, dd=doublet of doublets.
Visualization of Workflows and Pathways
Structure Elucidation Workflow
The logical flow of experiments and analysis for determining the structure of a novel compound like this compound is depicted below.
Hypothetical Mechanism of Action
Based on its flavonoid structure, this compound may target enzymes involved in the synthesis of the mycobacterial cell wall, such as the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycolic acid biosynthesis pathway.
Interpretation and Structure Assembly
-
Initial Analysis (1D NMR): The ¹H NMR shows aromatic protons (6.20-7.80 ppm), two methoxy singlets (3.85, 3.90 ppm), and a downfield exchangeable proton (12.90 ppm) characteristic of a chelated hydroxyl group. The ¹³C and DEPT spectra confirm the number of carbons and distinguish between methine (CH) and quaternary carbons.
-
Fragment Assembly (COSY & HSQC):
-
The COSY spectrum reveals coupling between H-6 (6.20 ppm) and H-8 (6.45 ppm), establishing their meta-relationship on an aromatic ring.
-
Another spin system is identified in the B-ring between H-5' (7.10 ppm) and H-6' (7.75 ppm), and between H-6' and H-2' (7.80 ppm), defining the 1',3',4'-trisubstitution pattern.
-
The HSQC spectrum directly links each of these protons to their attached carbons (e.g., H-6 at 6.20 ppm correlates to C-6 at 99.8 ppm).
-
-
Connecting the Pieces (HMBC):
-
The HMBC spectrum is crucial for assembling the full scaffold. The methoxy protons at 3.85 ppm show a correlation to C-7 (165.3 ppm), placing this group at position 7.
-
The proton H-3 (6.95 ppm) shows key correlations to C-2, C-4, and C-1', linking the B-ring to the C-ring of the flavonoid core.
-
The chelated hydroxyl proton (12.90 ppm) correlates to C-5, C-6, and C-10, confirming its position at C-5.
-
-
Stereochemistry (NOESY):
-
A key NOESY correlation is observed between the olefinic H-3 proton (6.95 ppm) and the B-ring proton H-2' (7.80 ppm). This through-space interaction confirms the spatial proximity of these protons and helps define the orientation of the B-ring relative to the C-ring.
-
Correlations between the 7-OCH₃ protons (3.85 ppm) and the adjacent aromatic protons H-6 and H-8 further validate the assignments on the A-ring.
-
By systematically integrating the data from this full suite of NMR experiments, the planar structure and relative conformation of this compound can be confidently determined.
Conclusion
NMR spectroscopy provides a robust and comprehensive platform for the de novo structure elucidation of novel bioactive compounds. Through a logical and systematic application of 1D and 2D NMR techniques, including COSY, HSQC, HMBC, and NOESY, it is possible to piece together complex molecular architectures, as demonstrated with the hypothetical this compound. This detailed structural information is fundamental for understanding structure-activity relationships (SAR), mechanisms of action, and for guiding further drug development efforts against tuberculosis and other infectious diseases.
References
- 1. Bioassay-guided isolation and structure elucidation of anti-mycobacterium tuberculosis compounds from Galatella grimmii (Regel & Schmalh.) Sennikov - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimycobacterial Activity, Synergism, and Mechanism of Action Evaluation of Novel Polycyclic Amines against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimycobacterial susceptibility testing methods for natural products research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure Elucidation of Antibiotics by Nmr Spectroscopy [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. emerypharma.com [emerypharma.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. analyzetest.com [analyzetest.com]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 12. ORGANIC SPECTROSCOPY INTERNATIONAL: NOESY and ROESY [orgspectroscopyint.blogspot.com]
- 13. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 14. acdlabs.com [acdlabs.com]
- 15. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
- 16. UCSD SSPPS NMR Facility: NOESY and ROESY [sopnmr.blogspot.com]
Application Notes and Protocols: Intracellular Activity of Antimycobacterial Agent-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
The persistent intracellular nature of mycobacteria presents a significant challenge in the development of effective therapeutics. Antimycobacterial agents must not only penetrate the host cell membrane but also exert their effects within the complex intracellular environment where the bacilli reside. This document provides a detailed experimental framework for evaluating the intracellular antimycobacterial activity and associated cellular responses of a novel investigational compound, "Antimycobacterial agent-6". The protocols herein describe a macrophage infection model, methods for quantifying intracellular bacterial load, assessment of host cell cytotoxicity, and an overview of relevant signaling pathways.
Core Experimental Workflow
The overall experimental process for determining the intracellular efficacy of this compound involves several key stages: the preparation of macrophages and mycobacteria, the infection of macrophages, treatment with the antimicrobial agent, and subsequent analysis of both bacterial viability and host cell response.
Caption: Experimental workflow for assessing the intracellular activity of this compound.
Data Presentation
Table 1: Intracellular Efficacy of this compound
| Concentration (µg/mL) | Mean Log10 CFU/mL (± SD) | % Reduction in CFU |
| Untreated Control | 6.5 ± 0.2 | 0% |
| 0.1 | 5.8 ± 0.3 | 80.3% |
| 1 | 4.2 ± 0.1 | 99.5% |
| 10 | 2.1 ± 0.2 | 99.996% |
| Isoniazid (1 µg/mL) | 4.5 ± 0.2 | 99.0% |
Table 2: Cytotoxicity of this compound on THP-1 Macrophages
| Concentration (µg/mL) | % Cell Viability (± SD) |
| Untreated Control | 100 ± 5.2 |
| 0.1 | 98.5 ± 4.8 |
| 1 | 95.2 ± 6.1 |
| 10 | 92.8 ± 5.5 |
| 100 | 65.4 ± 7.3 |
| Staurosporine (1 µM) | 10.2 ± 2.1 |
Experimental Protocols
Protocol 1: Macrophage Infection Model
This protocol details the infection of a human monocytic cell line, THP-1, with Mycobacterium tuberculosis.
Materials:
-
THP-1 cells (ATCC TIB-202)
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Mycobacterium tuberculosis H37Rv (ATCC 27294)
-
Middlebrook 7H9 broth supplemented with OADC
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
6-well tissue culture plates
Procedure:
-
THP-1 Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS at 37°C in a 5% CO2 incubator.
-
To differentiate monocytes into macrophage-like cells, seed 5 x 10^5 cells per well in a 6-well plate and treat with 100 ng/mL PMA for 48 hours.
-
After 48 hours, wash the adherent cells with warm PBS to remove PMA and non-adherent cells. Add fresh RPMI-1640 with 10% FBS and rest the cells for 24 hours.
-
-
Preparation of Mycobacterial Inoculum:
-
Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth until mid-log phase (OD600 of 0.6-0.8).
-
Pellet the bacteria by centrifugation and wash twice with PBS.
-
Resuspend the pellet in RPMI-1640 without antibiotics. To break up clumps, pass the suspension through a 27-gauge needle several times.
-
-
Infection of Macrophages:
-
Remove the culture medium from the differentiated THP-1 cells and infect with the prepared mycobacterial suspension at a Multiplicity of Infection (MOI) of 10:1 (bacteria to macrophage ratio).
-
Incubate for 4 hours at 37°C to allow for phagocytosis.
-
After the incubation, wash the cells three times with warm PBS to remove extracellular bacteria.
-
Add fresh RPMI-1640 with 10% FBS containing 200 µg/mL amikacin and incubate for 1 hour to kill any remaining extracellular bacteria.[1][2]
-
Wash the cells again with PBS and add fresh culture medium. This is considered time zero (T0) of the infection.
-
Protocol 2: Intracellular Colony Forming Unit (CFU) Assay
This protocol is for quantifying the number of viable intracellular mycobacteria.
Materials:
-
Infected macrophage cultures
-
Sterile deionized water with 0.1% Triton X-100
-
Middlebrook 7H10 agar plates
-
Serial dilution tubes with PBS
Procedure:
-
At designated time points post-infection (e.g., 0, 24, 48, 72 hours), remove the culture medium from the infected wells.
-
Lyse the macrophages by adding 1 mL of sterile water with 0.1% Triton X-100 to each well and incubate for 10 minutes at room temperature.[2]
-
Scrape the wells to ensure complete lysis and collect the lysate.
-
Perform serial 10-fold dilutions of the lysate in PBS.
-
Plate 100 µL of the appropriate dilutions onto Middlebrook 7H10 agar plates in triplicate.
-
Incubate the plates at 37°C for 3-4 weeks until colonies are visible.
-
Count the colonies and calculate the CFU per milliliter of lysate.
Protocol 3: Reporter Gene-Based Assay for Intracellular Viability
This assay provides a more rapid, high-throughput alternative to the CFU assay using a mycobacterial strain expressing a reporter gene like luciferase.[3][4][5][6]
Materials:
-
Infected macrophage cultures with a reporter strain of M. tuberculosis (e.g., expressing firefly luciferase)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Follow the macrophage infection protocol using the reporter mycobacterial strain.
-
At desired time points, lyse the cells as described in the CFU assay.
-
Transfer the lysate to a luminometer-compatible plate.
-
Add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer. The light output is proportional to the number of viable bacteria.
Protocol 4: Macrophage Cytotoxicity Assay (MTT Assay)
This protocol assesses the toxicity of this compound to the host macrophages.[7]
Materials:
-
Differentiated THP-1 cells in a 96-well plate
-
This compound at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed and differentiate THP-1 cells in a 96-well plate as described previously.
-
Treat the cells with serial dilutions of this compound for the desired exposure time (e.g., 72 hours). Include untreated cells as a negative control and a known cytotoxic agent (e.g., staurosporine) as a positive control.
-
After the treatment period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Macrophage Signaling in Response to Mycobacterial Infection
Upon recognition of mycobacterial components, macrophages initiate a complex signaling cascade aimed at controlling the infection.[8][9][10] Key pathways include the Toll-like receptor (TLR) signaling, which leads to the activation of transcription factors like NF-κB and the production of pro-inflammatory cytokines.[8] Understanding these pathways can provide insights into how this compound might modulate the host immune response.
Caption: Simplified TLR2 signaling pathway in macrophages upon mycobacterial recognition.
Conclusion
The protocols and framework presented here offer a comprehensive approach to evaluating the intracellular activity of novel antimycobacterial agents like "this compound". By combining measures of bacterial killing with assessments of host cell viability and signaling, researchers can gain a more complete understanding of a compound's potential as a therapeutic agent.
References
- 1. Macrophage infection with M. tuberculosis [bio-protocol.org]
- 2. Quantifying intracellular Mycobacterium tuberculosis: An essential issue for in vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Reporter gene technology to assess activity of antimycobacterial agents in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reporter gene technology to assess activity of antimycobacterial agents in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT colorimetric assay for testing macrophage cytotoxic activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Macrophage Signaling Pathways in Pulmonary Nontuberculous Mycobacteria Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
"improving solubility of Antimycobacterial agent-6 for in vitro assays"
Welcome to the technical support center for Antimycobacterial agent-6. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome common challenges related to the compound's solubility in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous cell culture medium. Why is this happening?
A1: This is a common issue for poorly soluble compounds.[1] While Dimethyl sulfoxide (DMSO) is an excellent organic solvent, the compound can crash out when the DMSO stock is diluted into a largely aqueous environment like cell culture media, a phenomenon known as precipitation.[1][2] The final concentration of the compound may exceed its thermodynamic solubility limit in the final assay medium.
Q2: What is the maximum recommended concentration of DMSO for cell-based assays?
A2: The tolerance for DMSO varies greatly between cell types and assays.[2] Generally, keeping the final DMSO concentration below 1% (v/v) is recommended, as higher concentrations can be cytotoxic or interfere with cellular processes.[3][4] Some studies suggest that concentrations even below 0.5% (v/v) are preferable to avoid unintended effects on cell growth or signaling pathways.[3][5] It is crucial to determine the specific tolerance of your cell line.
Q3: Can I use other organic solvents besides DMSO?
A3: Yes, other common organic solvents used in drug sensitivity tests include ethanol, acetone, and dimethyl formamide (DMF).[5][6] However, like DMSO, they can exert cytotoxic effects, often in a dose-dependent manner.[5] Acetone has been reported in some studies as a less toxic option for certain cell lines.[5][7] Always include a solvent-only control in your experiments to account for any effects of the solvent itself.
Q4: What are the main strategies to improve the solubility of a compound like this compound for in vitro testing?
A4: Key strategies can be divided into physical and chemical modifications.[8] Common approaches for in vitro assays include using co-solvents (like DMSO), adjusting the pH of the medium, and employing surfactants for micellar solubilization.[8][9][10] For more advanced formulation, techniques like creating solid dispersions with hydrophilic polymers or particle size reduction to form nanosuspensions can be explored.[11][12]
Troubleshooting Guide
This guide provides structured approaches to address solubility challenges with this compound.
Issue 1: Compound precipitates immediately upon dilution in aqueous buffer or media.
This suggests the compound's aqueous solubility is very low.
-
Initial Step: Co-Solvent Optimization. The use of co-solvents is a rapid and effective technique to enhance the solubility of nonpolar drugs.[8]
-
Recommendation: Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. When diluting into the final assay medium, ensure the dilution step is performed quickly with vigorous mixing. It is preferable to mix DMSO stock dilutions directly with each assay media solution to maximize the interaction of the compound with media components like proteins that can help with solubility.[2]
-
Precaution: Ensure the final concentration of DMSO in your assay does not exceed the tolerance limit of your cells (typically <1%).[2][3] This may limit the highest testable concentration of your compound.[2]
-
-
Secondary Step: pH Adjustment. If the compound has ionizable acidic or basic groups, altering the pH of the solvent can significantly increase solubility.[1][8]
-
Recommendation: Determine the pKa of this compound. For acidic compounds, increasing the pH above the pKa will deprotonate the molecule, increasing solubility. For basic compounds, lowering the pH below the pKa will lead to protonation and increased solubility.
-
Precaution: Ensure the final pH of the assay medium is compatible with your biological system (e.g., cells, enzymes). Buffers must be used to maintain the desired pH.[8]
-
Issue 2: Compound is soluble in the initial assay medium but precipitates over time.
This may indicate that you have created a supersaturated, metastable solution and the compound is slowly crashing out.[8]
-
Initial Step: Use of Surfactants (for cell-free assays). Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility.[9]
-
Recommendation: For enzyme or protein-based assays, adding a small amount of a non-ionic detergent like Tween-20 or Triton X-100 (e.g., 0.01 - 0.05%) to the assay buffer can be effective.[1]
-
Precaution: This method is generally unsuitable for cell-based assays, as surfactant concentrations high enough to form micelles are often above the critical micelle concentration (CMC) and will lyse cell membranes.[1]
-
-
Secondary Step: Formulation with Excipients.
-
Recommendation: For cell-based assays, consider using biocompatible excipients like cyclodextrins. β-cyclodextrin is a cyclic oligosaccharide that can form inclusion complexes with hydrophobic molecules, enhancing their solubility without significant cytotoxicity at appropriate concentrations.[3]
-
Precaution: The binding affinity between the cyclodextrin and the compound must be optimal. Also, cyclodextrins themselves can sometimes have biological effects, so proper controls are essential.[3]
-
Data Presentation: Solubility Enhancement Strategies
The following tables summarize common solvents and techniques used to improve drug solubility for in vitro assays.
Table 1: Common Organic Solvents for In Vitro Assays
| Solvent | LogP | Typical Max Concentration (Cell-based) | Notes |
| DMSO (Dimethyl sulfoxide) | -1.35 | < 1% (v/v), ideally < 0.5% | Most common co-solvent; can induce cellular stress or differentiation at higher concentrations.[3][5] |
| Ethanol | -0.31 | < 0.5% (v/v) | Can have cytotoxic effects and interfere with cellular metabolism.[3][4][5] |
| Acetone | -0.24 | < 1% (v/v) | Reported to be less cytotoxic than DMSO or ethanol for some cell lines.[5][7] |
| DMF (Dimethylformamide) | -1.01 | < 0.1% (v/v) | Generally considered more toxic than DMSO and should be used with caution.[5] |
Table 2: Comparison of Solubility Enhancement Techniques
| Technique | Principle | Advantages | Limitations for In Vitro Assays |
| Co-solvency | Reducing solvent polarity by mixing water with a miscible organic solvent.[9][11] | Simple, rapid, and effective for many nonpolar drugs.[8] | Final solvent concentration may be toxic to cells; limits maximum drug concentration.[2] |
| pH Adjustment | Ionizing the drug by shifting the pH of the solution, increasing its affinity for water.[8] | Highly effective for ionizable compounds; easy to implement. | Requires the compound to have acidic/basic groups; final pH must be biocompatible.[1] |
| Surfactants | Encapsulating the drug within micelles formed by surfactant molecules.[9] | Can significantly increase apparent solubility. | Primarily for cell-free assays; most surfactants are cytotoxic at concentrations above the CMC.[1] |
| Complexation | Forming a water-soluble complex, often with cyclodextrins.[8][12] | Can enhance solubility with good biocompatibility.[3] | Requires specific host-guest chemistry; complexation agent may have its own biological effects. |
| Solid Dispersion | Dispersing the drug in a hydrophilic carrier matrix (e.g., PVP, PEG) to create an amorphous form.[11] | Significantly improves solubility and dissolution rate.[12] | Requires more complex formulation work; not a simple benchtop preparation for assays. |
Experimental Protocols
Protocol 1: Preparation and Testing using a Co-Solvent (DMSO)
-
Materials:
-
This compound (powder)
-
Anhydrous DMSO
-
Target assay medium (e.g., RPMI-1640, Middlebrook 7H9)
-
Sterile microcentrifuge tubes and pipette tips
-
-
Procedure:
-
Prepare a 10 mM primary stock solution of this compound in 100% anhydrous DMSO. Ensure the compound is fully dissolved by vortexing.
-
Create a series of intermediate dilutions from the primary stock using 100% DMSO.
-
For the final step, add the DMSO stock directly to the pre-warmed assay medium (not the other way around) while vortexing or pipetting vigorously to promote rapid dispersion. The final DMSO concentration should not exceed your predetermined limit (e.g., 0.5%).
-
Visually inspect for any precipitation immediately and after a short incubation (e.g., 30 minutes) at the assay temperature (e.g., 37°C).
-
Critical Control: Prepare a "vehicle control" containing the same final concentration of DMSO in the assay medium without the drug.
-
Protocol 2: Kinetic Solubility Assessment using pH Modification
-
Materials:
-
This compound (in DMSO stock)
-
A series of buffered aqueous solutions at different pH values (e.g., pH 5.0, 6.0, 7.4, 8.0) relevant to the assay conditions.
-
96-well plate
-
Plate reader capable of measuring turbidity (nephelometry) or absorbance at ~600 nm.
-
-
Procedure:
-
Add 198 µL of each buffered solution to different wells of the 96-well plate.
-
Add 2 µL of a high-concentration DMSO stock of this compound to each well to achieve the desired final concentration. This maintains a constant 1% DMSO concentration.
-
Mix the plate thoroughly.
-
Measure the turbidity or light scattering immediately (T=0) and after a set incubation period (e.g., 2 hours) at room temperature.
-
An increase in turbidity/absorbance indicates precipitation. The pH at which the solution remains clear is the optimal pH for maintaining solubility.
-
Critical Control: Include wells with buffer and 1% DMSO only to establish a baseline reading.
-
Visualizations
Caption: Experimental workflow for testing and improving compound solubility.
Caption: Decision tree for selecting a solubility enhancement strategy.
Caption: Hypothetical mechanism: Agent-6 inhibiting the FAS-II complex.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 6. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 8. ijpbr.in [ijpbr.in]
- 9. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
"troubleshooting low efficacy of Antimycobacterial agent-6 in vivo"
Welcome to the technical support center for Antimycobacterial agent-6. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the in vivo efficacy of this novel therapeutic candidate.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a novel synthetic compound belonging to the oxazolidinone class. Its proposed mechanism of action is the inhibition of mycobacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex. This action is bacteriostatic at lower concentrations and bactericidal at higher concentrations.[1]
Q2: What is the typical in vitro activity of this compound?
A2: this compound has demonstrated potent in vitro activity against various Mycobacterium species. See the table below for a summary of its Minimum Inhibitory Concentration (MIC) values.
Q3: Which animal model is recommended for in vivo efficacy studies?
A3: The most commonly used and recommended model for preliminary in vivo efficacy testing of antimycobacterial agents is the mouse model of tuberculosis, using strains such as C57BL/6 or BALB/c infected with Mycobacterium tuberculosis H37Rv via aerosol inhalation.[2][3] This model provides a good balance between cost, reproducibility, and relevance to human disease.
Q4: What is a reasonable starting dose for in vivo studies?
A4: A reasonable starting dose can be estimated from the in vitro MIC values and preliminary pharmacokinetic data. A common approach is to aim for plasma concentrations in the animal model that are several-fold higher than the MIC90. Based on the data for Agent-6, a starting dose of 25-50 mg/kg administered orally once daily is a reasonable starting point for efficacy studies in mice. Dose-ranging studies are highly recommended to determine the optimal dose.
Troubleshooting Guide for Low In Vivo Efficacy
This guide addresses common issues that may lead to a discrepancy between in vitro potency and in vivo efficacy of this compound.
Issue 1: Lower than expected efficacy despite potent in vitro activity.
-
Question: My in vivo study with this compound at 50 mg/kg/day is showing minimal reduction in bacterial load (CFU) in the lungs and spleen of infected mice, even though the in vitro MIC is low. What could be the reason?
-
Answer: Several factors can contribute to this discrepancy. The most common culprits are related to the drug's pharmacokinetic and pharmacodynamic (PK/PD) properties.[4][5] It is crucial to assess the following:
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Drug Exposure: Was the administered dose sufficient to achieve and maintain therapeutic concentrations at the site of infection (i.e., within lung granulomas)?
-
Bioavailability: If administered orally, was the drug adequately absorbed? Poor oral bioavailability can lead to sub-therapeutic plasma concentrations.
-
Metabolism and Clearance: Is the drug being rapidly metabolized and cleared in the host, leading to a short half-life?
-
Protein Binding: High plasma protein binding can reduce the concentration of free, active drug available to act on the bacteria.[6]
-
-
Recommended Actions:
-
Perform a pharmacokinetic study in uninfected mice to determine the Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) of this compound at the dose used in the efficacy study.
-
Analyze drug concentrations in lung tissue to ensure adequate penetration to the site of infection.
-
If oral bioavailability is low, consider an alternative route of administration, such as intraperitoneal or intravenous injection, for subsequent studies.[7]
-
Issue 2: Optimizing the dosing regimen.
-
Question: How do I determine the optimal dosing frequency for this compound?
-
Answer: The optimal dosing frequency is determined by the drug's PK/PD driver of efficacy. For many antibiotics, efficacy is linked to one of three parameters:
-
The ratio of the area under the concentration-time curve to the MIC (AUC/MIC).
-
The ratio of the peak concentration to the MIC (Cmax/MIC).
-
The cumulative percentage of a 24-hour period that the drug concentration exceeds the MIC (%T > MIC).[2]
For oxazolidinones, efficacy is often driven by the AUC/MIC ratio.[1] Therefore, maintaining a high total exposure over a 24-hour period is likely to be most effective.
-
-
Recommended Actions:
-
Conduct dose fractionation studies where the same total daily dose is administered using different schedules (e.g., 100 mg/kg once daily vs. 50 mg/kg twice daily).
-
Correlate the reduction in bacterial CFU with the different PK/PD parameters to identify the driver of efficacy.
-
Once the PK/PD driver is known, you can design a dosing regimen that optimizes this parameter.
-
Issue 3: Observing toxicity in the animal model.
-
Question: I have escalated the dose of this compound to 100 mg/kg/day, and while I see some improvement in efficacy, the mice are showing signs of toxicity (e.g., weight loss, ruffled fur). What should I do?
-
Answer: Drug-induced toxicity is a critical consideration in preclinical studies.[8] It is important to distinguish between toxicity related to the drug itself and symptoms of advanced disease in untreated or poorly treated animals.
-
Recommended Actions:
-
Include a control group of uninfected mice that receive the same high dose of the drug to assess for drug-specific toxicity.
-
Monitor animal body weight throughout the study, as weight loss can be an early indicator of both toxicity and uncontrolled infection.[9]
-
If toxicity is confirmed, consider whether the therapeutic window of the drug is too narrow. It may be necessary to explore combination therapy with other antimycobacterial agents to enhance efficacy at a lower, non-toxic dose of Agent-6.
-
Issue 4: Potential for drug resistance.
-
Question: Could the development of drug resistance during the course of the experiment explain the low efficacy?
-
Answer: While less common in short-term monotherapy studies, the emergence of drug resistance is a possibility, especially if drug exposure is suboptimal.[4][10]
-
Recommended Actions:
-
At the end of the in vivo study, isolate mycobacteria from the lungs of treated animals and determine their MIC to this compound.
-
Compare the post-treatment MICs to the pre-treatment MIC of the infecting strain. A significant increase in MIC would indicate the development of resistance.
-
Data Presentation
Table 1: In Vitro Activity of this compound
| Mycobacterium Species | Strain | MIC50 (µg/mL) | MIC90 (µg/mL) |
| M. tuberculosis | H37Rv | 0.125 | 0.25 |
| M. tuberculosis | Clinical Isolate 1 (MDR) | 0.25 | 0.5 |
| M. tuberculosis | Clinical Isolate 2 (XDR) | 0.5 | 1.0 |
| M. avium | ATCC 25291 | 1.0 | 2.0 |
| M. smegmatis | mc²155 | 0.06 | 0.125 |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice
| Route of Administration | Dose (mg/kg) | Cmax (µg/mL) | Tmax (hr) | AUC (0-24h) (µg·hr/mL) | Bioavailability (%) |
| Oral (PO) | 50 | 1.5 | 2 | 12 | 30 |
| Intraperitoneal (IP) | 50 | 5.0 | 0.5 | 40 | N/A |
| Intravenous (IV) | 25 | 10.0 | 0.1 | 20 | 100 |
Table 3: Hypothetical In Vivo Efficacy of this compound in a Mouse Model of Tuberculosis
| Treatment Group | Dose (mg/kg/day) | Route | Log10 CFU Reduction (Lungs) vs. Untreated | Log10 CFU Reduction (Spleen) vs. Untreated |
| Untreated Control | - | PO | 0 | 0 |
| Agent-6 | 50 | PO | 0.5 ± 0.2 | 0.3 ± 0.1 |
| Agent-6 | 50 | IP | 1.5 ± 0.3 | 1.2 ± 0.2 |
| Isoniazid (Control) | 25 | PO | 2.5 ± 0.4 | 2.1 ± 0.3 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
-
Preparation of Drug Solutions: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions in 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) to achieve the desired concentration range.
-
Inoculum Preparation: Culture Mycobacterium tuberculosis H37Rv in 7H9 broth to mid-log phase. Adjust the turbidity of the culture to a 0.5 McFarland standard, then dilute 1:100 to obtain the final inoculum.
-
Assay Setup: In a 96-well microplate, add 100 µL of the diluted bacterial suspension to each well containing 100 µL of the serially diluted drug. Include a positive control (bacteria, no drug) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 7-14 days.
-
Reading Results: The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of the mycobacteria.
Protocol 2: Mouse Model of Tuberculosis Infection and Efficacy Assessment
-
Infection: Infect 6-8 week old female C57BL/6 mice with M. tuberculosis H37Rv using an aerosol inhalation exposure system (e.g., Glas-Col) to deliver approximately 100-200 bacteria to the lungs.
-
Treatment: Begin treatment 2-3 weeks post-infection. Administer this compound daily by oral gavage or another appropriate route for the duration of the study (typically 4 weeks). Include an untreated control group and a positive control group (e.g., treated with isoniazid at 25 mg/kg).
-
Monitoring: Monitor the body weight of the mice weekly.
-
Efficacy Assessment: At the end of the treatment period, euthanize the mice. Aseptically remove the lungs and spleen.
-
CFU Enumeration: Homogenize the organs in phosphate-buffered saline (PBS) with 0.05% Tween-80. Plate serial dilutions of the homogenates on 7H11 agar plates supplemented with 10% OADC.
-
Incubation and Counting: Incubate the plates at 37°C for 3-4 weeks. Count the number of colonies to determine the bacterial load (CFU) per organ.
-
Data Analysis: Calculate the log10 CFU reduction for each treatment group compared to the untreated control group.
Visualizations
References
- 1. Anti-tubercular agents. Part 6: synthesis and antimycobacterial activity of novel arylsulfonamido conjugated oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Drug Efficacy Testing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibiotic - Wikipedia [en.wikipedia.org]
- 5. Antimicrobial Activity and Resistance: Influencing Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Pharmacokinetics and pharmacodynamics of anti-tuberculosis drugs: An evaluation of in vitro, in vivo methodologies and human studies [frontiersin.org]
- 7. Pharmacokinetic and In Vivo Efficacy Studies of the Mycobactin Biosynthesis Inhibitor Salicyl-AMS in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Why 90% of clinical drug development fails and how to improve it? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Synthesis Yield of Antimycobacterial Agent-6
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Antimycobacterial Agent-6, a novel benzofuran derivative with potent activity against Mycobacterium tuberculosis.
Overview of this compound Synthesis
This compound is synthesized via a classic Perkin reaction, involving the condensation of a substituted salicylaldehyde with an α-halo ketone, followed by intramolecular cyclization to form the benzofuran core. Optimizing this synthesis is critical for producing sufficient quantities for further biological evaluation.
Experimental Workflow
The general workflow for the synthesis and optimization of this compound is outlined below. It begins with the preparation of starting materials and proceeds through reaction execution, workup, purification, and final analysis.
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Q1: Why is my reaction yield consistently below 30%?
A1: Low yields can stem from several factors throughout the experimental process.[1] Consider the following potential causes and solutions:
-
Poor Reagent Quality: Starting materials (salicylaldehyde, α-haloketone) may be impure or degraded. Verify the purity of your reagents by NMR or melting point analysis and consider recrystallization or distillation if necessary.[2]
-
Presence of Moisture: The reaction is sensitive to water, which can hydrolyze the α-haloketone and lead to side products. Ensure all glassware is flame- or oven-dried before use, and use anhydrous solvents.[3]
-
Incorrect Base: The choice and amount of base are critical. A weak base might not deprotonate the phenolic hydroxyl group effectively, while a base that is too strong can promote side reactions. Anhydrous potassium carbonate (K₂CO₃) is often a good starting point.
-
Suboptimal Temperature: The reaction may require a specific temperature to proceed efficiently. If the temperature is too low, the reaction rate will be slow; if too high, decomposition of products or reactants can occur.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.[1]
-
Product Loss During Workup: Significant amounts of the product can be lost during extraction and purification steps.[4] Ensure complete extraction by using an adequate amount of solvent and performing multiple extractions. When purifying by column chromatography, choose a solvent system that provides good separation to avoid losing the product in mixed fractions.[1]
Caption: Troubleshooting decision tree for addressing low synthesis yield.
Q2: My TLC analysis shows multiple spots, including a major side product. What is it and how can I prevent it?
A2: A common side product in this synthesis is the O-alkylation product, where the α-haloketone reacts with the salicylaldehyde's phenolic oxygen without subsequent cyclization.
-
Cause: This often occurs if the conditions for the intramolecular cyclization (the second step) are not optimal. The choice of base and solvent plays a significant role.
-
Solution: Using a less polar solvent can sometimes favor the desired intramolecular reaction over the intermolecular O-alkylation. Additionally, switching to a different base, such as cesium carbonate (Cs₂CO₃), may promote the cyclization step more effectively.
Q3: The purification of the final product by column chromatography is difficult and results in low recovery. What can I do?
A3: Benzofuran derivatives can sometimes be sensitive to silica gel, which is acidic.[1]
-
Decomposition on Silica: If your product is degrading on the column, you can neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base, like triethylamine (~1%).
-
Poor Separation: If the issue is poor separation from impurities, try screening different solvent systems. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar mixture (e.g., hexane/ethyl acetate) often provides better resolution.
-
Alternative Purification: If column chromatography remains problematic, consider recrystallization from a suitable solvent system as an alternative purification method.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: While the exact target requires further validation, many potent antimycobacterial agents function by disrupting the synthesis of the mycobacterial cell wall.[5][6] The primary hypothesis is that this compound inhibits one of the key enzymes involved in the mycolic acid biosynthetic pathway, which is essential for the structural integrity of M. tuberculosis.[7] Inhibition of this pathway leads to a compromised cell wall and ultimately bacterial death.[6]
Caption: Proposed mechanism of action for this compound.
Q2: How critical is the choice of solvent for this reaction?
A2: The solvent is highly critical. It affects the solubility of reactants and the reactivity of the base. Polar aprotic solvents like acetone, dimethylformamide (DMF), or acetonitrile are commonly used. Acetone is often preferred as it is effective and easily removed during workup.
Q3: Can microwave-assisted synthesis be used to improve the yield and reaction time?
A3: Yes, microwave-assisted organic synthesis can be an excellent method to optimize this reaction. Microwave heating can significantly reduce reaction times from hours to minutes and often leads to higher yields by minimizing the formation of side products.[8] It is recommended to start with the same reagent stoichiometry and screen different temperatures and reaction times under microwave irradiation.
Data Presentation: Optimization of Reaction Conditions
The following tables summarize the results of a hypothetical study to optimize the synthesis of this compound.
Table 1: Effect of Different Bases on Reaction Yield
| Entry | Base (1.5 equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | Acetone | 56 (reflux) | 12 | 55 |
| 2 | Cs₂CO₃ | Acetone | 56 (reflux) | 8 | 72 |
| 3 | NaH | DMF | 25 | 6 | 41 |
| 4 | Et₃N | Acetone | 56 (reflux) | 24 | 25 |
Conditions: Substituted salicylaldehyde (1.0 equiv.), α-haloketone (1.1 equiv.) in the specified solvent.
Table 2: Effect of Solvent and Temperature on Reaction Yield
| Entry | Base (1.5 equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Cs₂CO₃ | Acetone | 56 (reflux) | 8 | 72 |
| 2 | Cs₂CO₃ | Acetonitrile | 82 (reflux) | 6 | 68 |
| 3 | Cs₂CO₃ | DMF | 80 | 6 | 75 |
| 4 | Cs₂CO₃ | Dioxane | 100 (reflux) | 10 | 65 |
Conditions: Substituted salicylaldehyde (1.0 equiv.), α-haloketone (1.1 equiv.) with Cs₂CO₃.
Experimental Protocols
Detailed Protocol for the Synthesis of this compound
This protocol is based on the optimized conditions identified in the tables above (Table 2, Entry 3).
Materials:
-
4-Fluorosalicylaldehyde (1.0 equiv.)
-
2-Bromo-1-(4-chlorophenyl)ethan-1-one (1.1 equiv.)
-
Cesium Carbonate (Cs₂CO₃) (1.5 equiv.)
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Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate
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Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
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Silica Gel (230-400 mesh)
-
Hexane
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Dichloromethane
Procedure:
-
Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluorosalicylaldehyde (1.0 equiv.) and anhydrous DMF (approx. 0.2 M concentration relative to the aldehyde). Stir the mixture at room temperature until the aldehyde is fully dissolved.
-
Reagent Addition: Add cesium carbonate (1.5 equiv.) followed by 2-bromo-1-(4-chlorophenyl)ethan-1-one (1.1 equiv.) to the stirring solution.
-
Reaction: Heat the reaction mixture to 80 °C using an oil bath. Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 6-8 hours.
-
Workup: After the reaction is complete (as indicated by the consumption of the starting aldehyde on TLC), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water (3x the volume of DMF used).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (2x) and then with brine (1x) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of 100% hexane up to 20% ethyl acetate in hexane to isolate the pure this compound.
-
Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. Calculate the final yield.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. quora.com [quora.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. quora.com [quora.com]
- 5. New Small-Molecule Synthetic Antimycobacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. researchgate.net [researchgate.net]
"addressing off-target effects of Antimycobacterial agent-6"
Of course, here is a technical support center for "Antimycobacterial agent-6".
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address and troubleshoot potential off-target effects encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent inhibitor of mycobacterial InhA, a key enzyme in the fatty acid synthase-II (FAS-II) system, which is crucial for mycolic acid biosynthesis. By inhibiting this pathway, the agent disrupts the integrity of the mycobacterial cell wall.
Q2: What are the known or suspected off-target effects of this compound?
While highly selective for mycobacterial InhA, this compound has shown potential for low-affinity interactions with other cellular components at high concentrations. These may include:
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Hepatotoxicity: Mild elevation of liver enzymes has been observed in in vivo models, suggesting potential off-target effects on hepatic cells.
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Non-specific Kinase Inhibition: Cross-reactivity with certain human kinases has been predicted computationally and observed in broad-panel screening assays.
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Gut Microbiome Disruption: As with many antibiotics, alterations in the composition of the gut microbiota can occur, potentially impacting in vivo study outcomes.[1][2][3]
Q3: How can I differentiate between general cytotoxicity and a specific off-target effect?
General cytotoxicity often manifests as broad cellular damage, such as membrane disruption, leading to necrosis.[4][5][6][7] A specific off-target effect typically results from the modulation of a particular cellular pathway, which might induce a more programmed response like apoptosis. Differentiating between these requires specific assays, as detailed in our troubleshooting guides.
Q4: Are there computational methods to predict potential off-target interactions?
Yes, computational or in silico methods are valuable for predicting potential off-target interactions early in the research process.[8] These approaches often use the structure of this compound to screen against databases of known protein structures (structure-based) or compare its chemical features to molecules with known off-target activities (ligand-based).[9][10]
Troubleshooting Guides
Guide 1: Investigating Unexpected Cytotoxicity in Mammalian Cells
Issue: You are observing significant cell death in mammalian cell lines at concentrations intended to be non-toxic.
Q&A Troubleshooting Steps:
Q: How do I first quantify the unexpected cytotoxicity? A: The initial step is to determine the cytotoxic concentration 50 (CC50) in your specific mammalian cell line and compare it to the effective concentration 50 (EC50) against Mycobacterium tuberculosis. This establishes the selectivity index (SI = CC50/EC50). A low SI indicates a narrow therapeutic window.
Experimental Protocol: MTT Assay for Cell Viability
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Cell Seeding: Plate your mammalian cell line (e.g., HepG2 for liver toxicity studies) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
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Treatment: Prepare a serial dilution of this compound (e.g., 0.1 µM to 100 µM) in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
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MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the CC50 value.
Data Presentation: Selectivity Index of this compound
| Organism/Cell Line | Assay Type | IC50 / CC50 (µM) | Selectivity Index (SI) |
| M. tuberculosis H37Rv | Microplate Alamar Blue | 0.2 | 125 |
| HepG2 (Human Liver) | MTT Assay | 25.0 | |
| A549 (Human Lung) | MTT Assay | 35.0 | 175 |
Q: Is the observed cell death due to necrosis or a specific apoptotic pathway? A: To differentiate, use an assay that can distinguish between these two forms of cell death. The Lactate Dehydrogenase (LDH) release assay measures membrane integrity (necrosis), while Annexin V/Propidium Iodide (PI) staining can identify apoptotic cells via flow cytometry.[6][7]
Experimental Protocol: LDH Cytotoxicity Assay
-
Follow the cell seeding and treatment steps as described for the MTT assay.
-
At the end of the incubation period, collect the cell culture supernatant.
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Use a commercial LDH assay kit to measure the amount of LDH released into the supernatant, following the manufacturer's instructions.
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A significant increase in LDH release compared to the vehicle control indicates a loss of membrane integrity, characteristic of necrosis.[6][11]
Caption: Hypothetical off-target inhibition of the SRC-STAT3 pathway.
Experimental Workflow for Off-Target Validation
Caption: Experimental workflow for validating a suspected off-target.
References
- 1. contagionlive.com [contagionlive.com]
- 2. Impact of Antibiotics on Off-Target Infant Gut Microbiota and Resistance Genes in Cohort Studies - Prevent It [preventit.in]
- 3. researchgate.net [researchgate.net]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. Bot Verification [pharmalegacy.com]
- 6. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity Assays: Measurement Of Cell Death | Da-ta Biotech [databiotech.co.il]
- 8. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 9. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 10. PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION - PMC [pmc.ncbi.nlm.nih.gov]
- 11. opentrons.com [opentrons.com]
Technical Support Center: Reducing Cytotoxicity of Novel Antimycobacterial Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on novel antimycobacterial compounds.
Frequently Asked Questions (FAQs)
1. What are the common initial steps to reduce the cytotoxicity of a promising antimycobacterial compound?
Initial strategies often focus on medicinal chemistry approaches and formulation development. Key considerations include:
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Structural Modification: Modifying the compound's structure to reduce its interaction with mammalian cells while retaining antimycobacterial activity. This can involve altering functional groups that contribute to off-target effects.
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Lipophilicity Optimization: High lipophilicity can lead to increased cytotoxicity by enhancing cell membrane penetration.[1][2][3][4][5] Optimizing the lipophilicity (LogP) of your compound to a moderate range can improve its selectivity index.
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Prodrug Approach: Designing a prodrug that is inactive and less cytotoxic, but is converted to the active antimycobacterial agent by specific mycobacterial enzymes.
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Formulation Strategies: Encapsulating the compound in drug delivery systems like liposomes or nanoparticles can shield it from healthy cells, control its release, and potentially target it to mycobacteria-infected cells.[6][7][8]
2. How does lipophilicity relate to the cytotoxicity of my compound?
Lipophilicity, often measured as the partition coefficient (logP), plays a significant role in a compound's cytotoxicity.[2] Generally, a higher lipophilicity increases the compound's ability to permeate cell membranes, which can lead to increased interaction with intracellular components and, consequently, higher cytotoxicity.[4][5] However, the relationship is not always linear, and an optimal lipophilicity range often exists for achieving a good balance between antimycobacterial activity and low cytotoxicity.
3. What are the standard in vitro assays to assess the cytotoxicity of my compounds?
Several in vitro assays are commonly used to evaluate the cytotoxicity of novel compounds, each with a different underlying principle:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells.[9][10][11][12] Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[12]
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Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH, a cytosolic enzyme, into the culture medium upon cell membrane damage.[9][13] Increased LDH activity in the supernatant indicates compromised cell membrane integrity and cytotoxicity.
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Neutral Red (NR) Uptake Assay: This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.[9][10][11] The amount of dye extracted from the cells is proportional to the number of viable cells.
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Protein Assay: This method determines the total protein content of the remaining viable cells after exposure to the test compound. A decrease in protein content correlates with cell death.[13]
4. My Minimum Inhibitory Concentration (MIC) results are inconsistent across replicates. What could be the cause?
Inconsistent MIC results can be frustrating and can arise from several factors:
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Compound Solubility and Homogeneity: The compound may not be fully dissolved or may precipitate in the testing medium, leading to uneven distribution across the wells.[14] Ensure the compound is completely solubilized, potentially using a small amount of a suitable solvent like DMSO, and that the final concentration of the solvent is not toxic to the bacteria.
-
Inoculum Preparation: The density of the bacterial inoculum is critical for reproducible MIC results.[15] Ensure a standardized and consistent inoculum is prepared for each experiment, typically by adjusting the turbidity to a specific McFarland standard.
-
Pipetting Errors: Inaccurate pipetting can lead to variations in the compound concentration or the number of bacteria in each well. Calibrated pipettes and careful technique are essential.[15]
-
Bacterial Strain Variability: Genetic and phenotypic variations within a bacterial strain can lead to differences in susceptibility.[15] Using a well-characterized and quality-controlled bacterial strain is important.
-
Incubation Conditions: Variations in incubation time, temperature, or atmospheric conditions can affect bacterial growth and, consequently, the MIC values.[15]
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in Initial Screens
Symptoms:
-
Low therapeutic index (Selectivity Index = CC50 / MIC).
-
Significant reduction in mammalian cell viability at concentrations close to the antimycobacterial MIC.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| High Lipophilicity | Synthesize and test analogs with lower lipophilicity. Modify the parent compound by introducing more polar functional groups.[3] |
| Off-Target Effects | Perform target identification and validation studies. Use computational methods or experimental approaches to identify potential off-target interactions in mammalian cells. |
| Compound Instability | Assess the stability of the compound in culture medium. Unstable compounds may degrade into more toxic byproducts. |
| Non-Specific Membrane Disruption | Evaluate the compound's effect on artificial membranes or red blood cells (hemolysis assay). This can help determine if the cytotoxicity is due to general membrane damage. |
| Induction of Apoptosis/Necrosis | Investigate the mechanism of cell death. Use assays for caspase activation, DNA fragmentation (TUNEL assay), or Annexin V/Propidium Iodide staining to differentiate between apoptosis and necrosis. |
Issue 2: Promising In Vitro Activity, but Poor In Vivo Efficacy and/or Toxicity
Symptoms:
-
High efficacy in in vitro antimycobacterial assays.
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Lack of efficacy or observation of toxicity in animal models.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Pharmacokinetics (PK) | Conduct in vitro ADME (Absorption, Distribution, Metabolism, Excretion) studies. Assess metabolic stability in liver microsomes and plasma protein binding. |
| Low Bioavailability | Investigate different formulation strategies. Encapsulation in nanoparticles or liposomes can improve solubility and bioavailability.[6][16][8] |
| Rapid Metabolism or Clearance | Modify the compound structure to block metabolic sites. This can increase the compound's half-life in vivo. |
| In Vivo Toxicity | Perform dose-ranging toxicity studies in animal models. This will help determine the maximum tolerated dose (MTD). |
| Inappropriate Animal Model | Ensure the chosen animal model is relevant for tuberculosis research. The pathology of tuberculosis can differ between animal models and humans.[17] |
Experimental Protocols
MTT Cytotoxicity Assay Protocol
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Cell Seeding: Seed mammalian cells (e.g., Vero, HepG2) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[11]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the CC50 (the concentration of the compound that causes a 50% reduction in cell viability).
Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution)
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent. Make serial two-fold dilutions of the compound in a 96-well microtiter plate using an appropriate mycobacterial growth medium (e.g., Middlebrook 7H9 broth).[18][19]
-
Inoculum Preparation: Prepare a suspension of the mycobacterial strain (e.g., Mycobacterium tuberculosis H37Rv) and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[18]
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (bacteria with no compound) and a negative control (medium only).
-
Incubation: Seal the plate and incubate at 37°C for 7 to 14 days, or until visible growth is observed in the positive control well.[18]
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MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the mycobacteria.[18][20]
Data Presentation
Table 1: Example Data Summary for a Novel Antimycobacterial Compound
| Compound ID | MIC (µg/mL) vs. M. tuberculosis H37Rv | CC50 (µg/mL) vs. Vero Cells | Selectivity Index (SI = CC50/MIC) | Lipophilicity (cLogP) |
| N-001 | 1.5 | 30 | 20 | 3.2 |
| N-002 | 0.8 | 10 | 12.5 | 4.5 |
| N-003 | 2.0 | >100 | >50 | 2.1 |
Visualizations
Caption: A generalized workflow for the discovery and preclinical development of novel antimycobacterial compounds.
Caption: Simplified signaling pathways involved in drug-induced cytotoxicity.
References
- 1. Influence of lipophilicity on cytotoxicity of anthracyclines in LoVo and LoVo/Dx human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Relationship between lipophilicity and antitumor activity of molecule library of Mannich ketones determined by high-performance liquid chromatography, clogP calculation and cytotoxicity test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lipophilicity Determines Routes of Uptake and Clearance, and Toxicity of an Alpha-Particle-Emitting Peptide Receptor Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Emerging Antibacterial Strategies with Application of Targeting Drug Delivery System and Combined Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polymeric Nanomaterials for Efficient Delivery of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparisons of two in vitro cytotoxicity assays-The neutral red (NR) and tetrazolium MTT tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. microbe-investigations.com [microbe-investigations.com]
- 16. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 17. journals.asm.org [journals.asm.org]
- 18. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 19. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 20. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
"overcoming resistance mechanisms to Antimycobacterial agent-6"
Welcome to the technical support center for Antimycobacterial Agent-6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming potential resistance mechanisms and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a novel synthetic compound designed to inhibit the mycolic acid biosynthesis pathway, a critical component of the Mycobacterium cell wall.[1][2] Specifically, it targets the InhA enzyme, an enoyl-acyl carrier protein reductase, leading to the disruption of cell wall integrity and subsequent cell lysis.
Q2: What are the known intrinsic resistance mechanisms of Mycobacterium tuberculosis that could affect Agent-6's efficacy?
A2: Mycobacterium tuberculosis possesses a thick, waxy, and hydrophobic cell envelope that can limit the penetration of many antimicrobial compounds.[1][2] This intrinsic resistance is a primary factor to consider when evaluating the efficacy of new agents. Additionally, the presence of efflux pumps can actively transport compounds out of the bacterial cell, potentially reducing the intracellular concentration of Agent-6.[3]
Q3: How is acquired resistance to this compound likely to develop?
A3: Acquired resistance to agents targeting mycolic acid synthesis often arises from spontaneous mutations in the drug's target or in the enzymes that activate the drug (if it is a prodrug).[3][4] For Agent-6, resistance is likely to emerge from mutations within the inhA gene, which can alter the drug's binding site and reduce its inhibitory effect.[4] Overexpression of the target enzyme can also contribute to resistance.[2]
Troubleshooting Guide
Issue 1: High Minimum Inhibitory Concentration (MIC) values observed for M. tuberculosis H37Rv.
-
Question: We are observing higher than expected MIC values for our wild-type H37Rv strain when testing this compound. What could be the cause?
-
Answer:
-
Reagent Integrity: Confirm the stability and proper storage of your this compound stock solution. Degradation of the compound can lead to reduced activity.
-
Assay Conditions: Ensure your culture media (e.g., Middlebrook 7H9) is properly prepared and that the incubation conditions (temperature, aeration) are optimal for M. tuberculosis growth. Suboptimal conditions can affect bacterial metabolism and drug susceptibility.
-
Inoculum Density: Verify the density of your bacterial inoculum. An overly dense culture can result in apparently higher MIC values. Standardize your inoculum to a McFarland turbidity of 0.5.
-
Solvent Effects: If using a solvent like DMSO to dissolve Agent-6, ensure the final concentration in your assay does not exceed levels that could inhibit bacterial growth or interfere with the agent's activity. Run a solvent-only control.
-
Issue 2: Rapid development of resistance in vitro.
-
Question: We are observing the rapid emergence of resistant colonies when plating M. tuberculosis on solid media containing this compound. How can we investigate this?
-
Answer:
-
Confirm Resistance: Isolate the resistant colonies and re-test their MIC to confirm a stable resistant phenotype.
-
Sequence the Target Gene: The most probable cause of resistance is a mutation in the drug's target.[4] Perform Sanger or whole-genome sequencing on the resistant isolates to identify mutations in the inhA gene.
-
Investigate Efflux Pump Involvement: Resistance can also be mediated by the upregulation of efflux pumps.[3] You can perform an efflux pump inhibitor assay by determining the MIC of Agent-6 in the presence and absence of a known efflux pump inhibitor, such as verapamil or reserpine. A significant decrease in the MIC in the presence of the inhibitor suggests efflux pump involvement.
-
Issue 3: Inconsistent results between liquid and solid media assays.
-
Question: The MIC determined in liquid broth culture is significantly lower than the inhibitory concentration observed on solid agar plates. Why might this be happening?
-
Answer:
-
Compound Stability and Diffusion: this compound may have poor stability or diffusion properties in solid agar. This can lead to a lower effective concentration of the drug being available to the bacteria.
-
Binding to Media Components: The agent might bind to components of the agar or the plasticware, reducing its bioavailability. Consider using alternative gelling agents or coated plates.
-
Biofilm Formation: On solid surfaces, mycobacteria can form biofilms that are less susceptible to antimicrobial agents. Your agent may be less effective against this growth state.
-
Quantitative Data Summary
The following tables provide hypothetical data to illustrate expected outcomes from key experiments.
Table 1: MIC Values of this compound Against Various Mycobacterium Strains
| Strain | Genotype | MIC (µg/mL) | Interpretation |
| M. tuberculosis H37Rv | Wild-type | 0.5 | Susceptible |
| M. tuberculosis Resistant Isolate 1 | inhA C-15T mutation | 8.0 | High-level resistance |
| M. tuberculosis Resistant Isolate 2 | Wild-type inhA | 2.0 | Low-level resistance |
| M. smegmatis mc²155 | Wild-type | 0.25 | Susceptible |
Table 2: Effect of Efflux Pump Inhibitor on Agent-6 MIC against Resistant Isolate 2
| Condition | MIC of Agent-6 (µg/mL) | Fold Change in MIC |
| Agent-6 alone | 2.0 | - |
| Agent-6 + 20 µg/mL Verapamil | 0.5 | 4-fold decrease |
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination using Broth Microdilution
-
Preparation of Agent-6: Prepare a stock solution of this compound in DMSO. Create a series of 2-fold serial dilutions in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) in a 96-well plate.
-
Inoculum Preparation: Grow M. tuberculosis to mid-log phase in 7H9 broth. Adjust the turbidity of the culture to a 0.5 McFarland standard. Dilute this suspension 1:100 in fresh 7H9 broth.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well of the 96-well plate containing the drug dilutions. Include a positive control (bacteria, no drug) and a negative control (broth only).
-
Incubation: Seal the plate and incubate at 37°C for 7-14 days.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Protocol 2: Efflux Pump Inhibition Assay
-
Plate Setup: Prepare two 96-well plates with serial dilutions of this compound as described in the MIC protocol.
-
Inhibitor Addition: To one plate, add a sub-inhibitory concentration of an efflux pump inhibitor (e.g., 20 µg/mL verapamil) to all wells. The second plate will not contain the inhibitor.
-
Inoculation and Incubation: Proceed with inoculation and incubation as described in the MIC protocol for both plates.
-
Data Analysis: Determine the MIC of Agent-6 in the presence and absence of the inhibitor. A four-fold or greater decrease in the MIC in the presence of the inhibitor is considered significant and suggests the involvement of efflux pumps in resistance.
Visual Guides
Below are diagrams illustrating key concepts related to this compound.
Caption: Proposed mechanism of action for this compound.
Caption: Potential resistance mechanisms to Antimytcobacterial Agent-6.
Caption: Troubleshooting workflow for investigating Agent-6 resistance.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Frontiers | Unraveling the mechanisms of intrinsic drug resistance in Mycobacterium tuberculosis [frontiersin.org]
- 4. Frontiers | New Insights in to the Intrinsic and Acquired Drug Resistance Mechanisms in Mycobacteria [frontiersin.org]
Technical Support Center: Antimycobacterial Agent-6 Synthesis Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the synthesis and scale-up of Antimycobacterial Agent-6.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up the synthesis of this compound?
A1: Scaling up the synthesis of this compound often presents challenges related to maintaining yield and purity, managing reaction kinetics and thermodynamics at a larger scale, ensuring consistent polymorph control, and addressing potential safety hazards associated with handling larger quantities of reagents. Issues with solubility of intermediates and the final compound can also become more pronounced during scale-up.
Q2: How can I improve the yield of this compound during scale-up?
A2: To improve yield, it is crucial to re-optimize reaction parameters such as temperature, pressure, reaction time, and catalyst loading for the larger scale. Performing a Design of Experiments (DoE) can help identify the optimal conditions. Additionally, minimizing transfer losses by using appropriately sized equipment and optimizing purification methods, such as crystallization or chromatography, can significantly enhance overall yield.
Q3: What are the critical quality attributes (CQAs) for this compound that I should monitor during scale-up?
A3: Critical quality attributes for this compound typically include purity (absence of process-related impurities and degradation products), polymorphism (crystalline form), particle size distribution, and residual solvent levels. These attributes can impact the drug's stability, bioavailability, and efficacy.
Q4: Are there any known safety concerns with the synthesis of this compound at a larger scale?
A4: The synthesis of many antimycobacterial agents may involve hazardous reagents and exothermic reactions.[1] A thorough process safety assessment is essential before scaling up. This includes identifying potential thermal hazards through techniques like Differential Scanning Calorimetry (DSC) and ensuring adequate cooling capacity. Proper personal protective equipment (PPE) and containment strategies are also critical.
Troubleshooting Guides
Problem 1: Low Yield in the Final Step
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor reaction progress using in-process controls (e.g., HPLC, TLC).- Re-evaluate stoichiometry of reactants and catalyst loading.- Investigate the impact of mixing efficiency at a larger scale. |
| Product Degradation | - Assess the thermal stability of the product under reaction conditions.- Consider lowering the reaction temperature and extending the reaction time.- Ensure the reaction is performed under an inert atmosphere if the product is sensitive to oxidation. |
| Purification Losses | - Optimize the crystallization solvent system and cooling profile.- For chromatographic purification, screen different stationary and mobile phases to improve separation and recovery. |
Problem 2: Impurity Profile Changes During Scale-Up
| Potential Cause | Troubleshooting Steps |
| Side Reactions | - Analyze the impurity structure to understand its formation mechanism.- Adjust reaction conditions (e.g., temperature, addition rate of reagents) to minimize side reactions.- Evaluate the purity of starting materials and reagents. |
| Inefficient Purification | - Develop a more selective purification method.- Consider a multi-step purification process, such as a combination of crystallization and chromatography. |
| Degradation During Work-up or Isolation | - Investigate the stability of the product in the work-up and isolation solvents.- Minimize the time the product is exposed to harsh conditions (e.g., strong acids/bases, high temperatures). |
Experimental Protocols
General Protocol for the Synthesis of a Novel β-Lactone Antimycobacterial Agent
This protocol is a representative example for the synthesis of a β-lactone-based antimycobacterial agent, which shares structural similarities with some classes of developmental antimycobacterials.[2]
Materials:
-
Appropriate starting aldehyde and ketene precursor
-
Lewis acid catalyst (e.g., Sc(OTf)₃)
-
Anhydrous, aprotic solvent (e.g., Dichloromethane)
-
Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)
Procedure:
-
Dissolve the aldehyde (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution to the desired temperature (e.g., -78 °C).
-
Add the Lewis acid catalyst (0.1 eq) and stir for 15 minutes.
-
Slowly add the ketene, generated in situ from its precursor, to the reaction mixture over a period of 1-2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NaHCO₃ solution).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Quantitative Data Summary
The following table summarizes the in vitro activity of a series of hypothetical this compound analogs against Mycobacterium tuberculosis H37Rv.
| Compound | Modification | MIC (μg/mL) [3] | Cytotoxicity (CC₅₀ in Vero cells, μg/mL) [4] |
| Agent-6-A | Parent Compound | 0.5 | > 64 |
| Agent-6-B | Addition of a nitro group | 0.016 | 32 |
| Agent-6-C | Replacement with a trifluoromethyl group | 0.032 | 48 |
| Agent-6-D | Increased alkyl chain length | 0.25 | > 64 |
| Isoniazid | Reference Drug | 0.05 | > 100 |
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and anti-mycobacterial activity of novel medium-chain β-lactone derivatives: a multi-target strategy to combat Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and antimycobacterial activities of non-purine analogs of 6-aryl-9-benzylpurines: Imidazopyridines, pyrrolopyridines, benzimidazoles, and indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Pharmacokinetic Profile of Lead Antimycobacterial Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming common challenges encountered during the optimization of the pharmacokinetic (PK) properties of lead antimycobacterial compounds.
I. Troubleshooting Guides
Poor Aqueous Solubility
Issue: My lead antimycobacterial compound shows low aqueous solubility, hindering downstream assays and potentially impacting oral bioavailability.[1][2]
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Precipitation in Assay Media | 1. Determine the kinetic solubility of the compound in the specific assay buffer.[1][2] 2. If precipitation occurs, consider reducing the final compound concentration. 3. Prepare dosing solutions by adding a DMSO stock solution to the aqueous buffer, ensuring the final DMSO concentration is minimal (typically <1%).[1][2] | The compound remains in solution throughout the experiment, yielding reliable data. |
| Inherent Physicochemical Properties | 1. Analyze the compound's structure for lipophilic moieties or crystalline structures that may contribute to low solubility. 2. Consider structural modifications to introduce ionizable or polar groups.[1] 3. For in vivo studies, explore formulation strategies such as co-solvents or amorphous solid dispersions. | Improved aqueous solubility, leading to better absorption and bioavailability. |
| Incorrect Solubility Assessment | 1. Differentiate between kinetic and thermodynamic solubility. Early discovery often utilizes kinetic solubility for high-throughput screening.[1][3] 2. For lead optimization, determine the more physiologically relevant thermodynamic solubility.[1] | A more accurate understanding of the compound's solubility profile to guide development decisions. |
Low Metabolic Stability
Issue: My compound is rapidly metabolized in in vitro assays (e.g., liver microsomes, hepatocytes), suggesting poor in vivo stability.[4][5]
| Potential Cause | Troubleshooting Step | Expected Outcome |
| CYP450-Mediated Metabolism | 1. Conduct metabolic stability assays using human liver microsomes in the presence and absence of a broad-spectrum CYP inhibitor (e.g., 1-aminobenzotriazole) to confirm CYP involvement. 2. Identify the specific CYP isozymes responsible for metabolism using recombinant CYPs. 3. Use in silico models to predict metabolic hotspots on the compound's structure.[6] | Identification of the metabolic liabilities, guiding medicinal chemistry efforts to block or modify these sites.[7] |
| Non-CYP Mediated Metabolism | 1. If stability remains low in the presence of CYP inhibitors, investigate other metabolic pathways (e.g., UGTs, esterases) using relevant enzyme preparations (e.g., S9 fractions, hepatocytes). | A comprehensive understanding of the compound's metabolic pathways. |
| Assay Artifacts | 1. Ensure the compound is stable in the assay buffer without the presence of metabolic enzymes. 2. Include appropriate positive and negative controls to validate the assay performance.[8] | Confidence that the observed instability is due to metabolism and not chemical degradation. |
Poor Membrane Permeability / High Efflux
Issue: My compound exhibits low apparent permeability (Papp) and/or a high efflux ratio in Caco-2 cell assays, indicating potential for poor intestinal absorption.[9][10]
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low Passive Permeability | 1. Assess the compound's physicochemical properties (e.g., LogP, polar surface area) to predict its potential for passive diffusion. 2. If properties are suboptimal, consider chemical modifications to increase lipophilicity or reduce hydrogen bond donors/acceptors. | Improved passive permeability and a higher Papp (A-B) value. |
| Active Efflux by Transporters (e.g., P-gp, BCRP) | 1. Perform a bi-directional Caco-2 assay to determine the efflux ratio (Papp B-A / Papp A-B). An efflux ratio >2 suggests active efflux.[9] 2. Conduct the Caco-2 assay in the presence of specific efflux pump inhibitors (e.g., verapamil for P-gp) to confirm the involvement of particular transporters.[9][11] | Identification of the compound as a substrate for efflux transporters, guiding strategies to mitigate this effect. |
| Poor Compound Recovery | 1. Quantify the compound concentration in the donor and receiver compartments, as well as in the cell lysate, at the end of the assay to calculate mass balance. 2. Low recovery may indicate binding to plasticware or metabolism by Caco-2 cells. Use low-binding plates and assess metabolic stability in Caco-2 cell homogenates. | Improved assay accuracy and a clearer understanding of the permeability characteristics. |
| Compromised Caco-2 Monolayer Integrity | 1. Regularly monitor the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure tight junction formation.[9] 2. Perform a Lucifer Yellow permeability assay to confirm monolayer integrity; high passage of this marker indicates leaky monolayers. | Reliable and reproducible permeability data based on a well-validated cell model. |
II. Frequently Asked Questions (FAQs)
Q1: What is a good starting point for assessing the pharmacokinetic properties of my antimycobacterial lead compound?
A1: A standard initial panel of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays is recommended. This typically includes:
-
Kinetic Solubility: To assess solubility in aqueous buffer.[2]
-
Metabolic Stability: Using human and relevant preclinical species (e.g., mouse, rat) liver microsomes to evaluate phase I metabolism.[12]
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Caco-2 Permeability: To predict intestinal absorption and identify potential for efflux.[13]
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Plasma Protein Binding: To determine the fraction of compound bound to plasma proteins, as only the unbound fraction is generally considered active.[14]
Q2: My compound has a high efflux ratio in the Caco-2 assay. What are my options?
A2: A high efflux ratio suggests your compound is a substrate of efflux transporters like P-glycoprotein (P-gp).[9] Strategies to address this include:
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Structural Modification: Make chemical changes to the molecule to reduce its affinity for the efflux transporter. This can involve altering lipophilicity, hydrogen bonding capacity, or overall charge.
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Co-administration with an Efflux Inhibitor: In a research setting, using known inhibitors can confirm the transporter's role.[15][16] For therapeutic applications, this approach is more complex due to potential drug-drug interactions.
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Pro-drug Approach: Design a pro-drug that is not an efflux substrate, which is then converted to the active compound after absorption.
Q3: How do I interpret the data from a microsomal stability assay?
A3: The primary outputs are the in vitro half-life (t½) and the intrinsic clearance (CLint).[5]
-
Half-life (t½): The time it takes for 50% of the compound to be metabolized. A shorter half-life indicates lower stability.
-
Intrinsic Clearance (CLint): The rate of metabolism by the liver enzymes, independent of other physiological factors. A higher CLint suggests the compound will be cleared more rapidly in vivo.[5] These values are used to rank compounds and predict in vivo hepatic clearance.
Q4: My compound is highly bound to plasma proteins. Is this always a problem?
A4: Not necessarily, but it requires careful consideration. High plasma protein binding (>99%) means a very small fraction of the drug is free to exert its therapeutic effect.[17] This can impact efficacy, as only the unbound drug can distribute to the site of infection.[17][18] It is crucial to determine the unbound concentration of the drug and relate that to the Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis.
Q5: What are some common pitfalls when performing Caco-2 permeability assays?
A5: Common issues include:
-
Inconsistent Cell Culture: Caco-2 cells can behave differently at different passage numbers. It's important to use cells within a validated passage range.[19]
-
Leaky Monolayers: Failure to achieve confluent monolayers with intact tight junctions will lead to artificially high permeability values.
-
Low Compound Recovery: The compound may bind to the plastic of the assay plate or be metabolized by the Caco-2 cells, leading to inaccurate results.[10]
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Compound Cytotoxicity: High concentrations of the test compound can damage the cell monolayer, compromising its integrity.[19]
III. Data Presentation
Table 1: Example Data Summary for Lead Compound Optimization
| Compound ID | Kinetic Solubility (μM) | Microsomal Stability (t½, min) | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Caco-2 Efflux Ratio | Plasma Protein Binding (%) |
| Lead_001 | 5 | 10 | 0.5 | 8.2 | 99.5 |
| Analog_001 | 25 | 35 | 2.1 | 4.5 | 98.1 |
| Analog_002 | 50 | >60 | 5.5 | 1.8 | 95.3 |
| Control (Propranolol) | >100 | 20 | 20 | 1.1 | 90 |
| Control (Atenolol) | >100 | >60 | 0.2 | 1.0 | <10 |
IV. Experimental Protocols
Kinetic Solubility Assay
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% DMSO.[20]
-
Serial Dilution: Add 2 µL of the DMSO stock to a well of a 96-well plate containing 198 µL of phosphate-buffered saline (PBS), pH 7.4. This results in a 100 µM solution with 1% DMSO.
-
Incubation: Seal the plate and shake at room temperature for 2 hours.[2]
-
Filtration: Filter the samples through a 96-well filter plate to remove any precipitated compound.
-
Quantification: Analyze the concentration of the compound in the filtrate using LC-MS/MS.
-
Calculation: The measured concentration is the kinetic solubility.
Microsomal Stability Assay
-
Reaction Mixture Preparation: In a 96-well plate, combine liver microsomes (e.g., human, 0.5 mg/mL final concentration) and the test compound (1 µM final concentration) in phosphate buffer (pH 7.4).[21]
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Initiation of Reaction: Add a NADPH-regenerating system to initiate the metabolic reaction.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.[12]
-
Protein Precipitation: Centrifuge the plate to pellet the precipitated protein.
-
Analysis: Analyze the supernatant for the remaining parent compound concentration by LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the line is used to calculate the half-life (t½ = -0.693/slope).
Caco-2 Permeability Assay
-
Cell Seeding: Seed Caco-2 cells onto Transwell inserts and culture for 21 days to allow for differentiation and monolayer formation.[13]
-
Monolayer Integrity Check: Measure the TEER of the monolayers. Only use inserts with TEER values above a pre-determined threshold (e.g., >300 Ω·cm²).[9]
-
Assay Initiation (A-B): Add the test compound (e.g., 10 µM) to the apical (A) side and fresh buffer to the basolateral (B) side.
-
Assay Initiation (B-A): In a separate set of inserts, add the test compound to the basolateral (B) side and fresh buffer to the apical (A) side.
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Sampling: At the end of the incubation, take samples from both the donor and receiver compartments.
-
Quantification: Analyze the compound concentration in all samples by LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) for both directions and the efflux ratio.
V. Visualizations
Caption: Workflow for pharmacokinetic profiling and optimization of lead compounds.
Caption: Decision tree for troubleshooting low Caco-2 permeability results.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. Structural Optimization of Antimycobacterial Azaaurones Towards Improved Solubility and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 8. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Permeability for intestinal absorption: Caco-2 assay and related issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 13. enamine.net [enamine.net]
- 14. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. bio-integration.org [bio-integration.org]
- 17. Protein Binding: Do We Ever Learn? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effect of Protein Binding on the Pharmacological Activity of Highly Bound Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 21. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
"strategies to enhance the stability of Antimycobacterial agent-6 in solution"
Welcome to the technical support center for Antimycobacterial Agent-6 (AMA-6). This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the handling and formulation of AMA-6 in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to enhance the stability and efficacy of your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with AMA-6 solutions.
| Issue | Potential Cause | Recommended Solution |
| Rapid loss of potency in aqueous solution. | AMA-6 is susceptible to hydrolysis, particularly at neutral to alkaline pH. | Adjust the pH of the solution to a more acidic range (pH 4.5-5.5) using a suitable buffer (e.g., citrate or acetate buffer). Prepare solutions fresh daily and store at 2-8°C. |
| Precipitation of AMA-6 during storage. | The solubility of AMA-6 is limited in aqueous solutions, and it can be prone to crystallization, especially at lower temperatures if the concentration is high. | Consider the use of co-solvents such as ethanol or DMSO in your stock solutions. For aqueous working solutions, the addition of solubilizing excipients like cyclodextrins may be beneficial. Ensure the storage temperature is appropriate for the formulation. |
| Discoloration of the solution (yellowing/browning). | This may indicate oxidative degradation of AMA-6, which can be accelerated by exposure to light and certain metal ions. | Protect solutions from light by using amber vials or wrapping containers in aluminum foil. The addition of an antioxidant, such as ascorbic acid, can help mitigate oxidative degradation.[1] Use high-purity solvents and glassware to avoid metal ion contamination. |
| Inconsistent results in bioassays. | Degradation of AMA-6 during the long incubation periods required for mycobacterial cultures can lead to variability in Minimum Inhibitory Concentration (MIC) measurements.[2][3] | It is crucial to account for the stability of AMA-6 under your specific assay conditions. Consider performing time-course stability studies in your culture medium to understand the degradation kinetics. For long-term assays, replenishing the drug at specific intervals may be necessary to maintain the desired concentration. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
A1: The primary degradation pathway for AMA-6 in aqueous solution is hydrolysis, which leads to the cleavage of the central amide bond, resulting in two inactive degradation products. This process is significantly influenced by the pH of the solution. Oxidation is a secondary degradation pathway that can also occur, particularly with exposure to light and oxygen.
Q2: What are the optimal storage conditions for AMA-6 solutions?
A2: For short-term storage (up to 24 hours), aqueous solutions of AMA-6 should be maintained at 2-8°C and protected from light. The pH should be maintained between 4.5 and 5.5 for optimal stability. For long-term storage, it is recommended to store AMA-6 as a solid at -20°C or as a stock solution in an anhydrous organic solvent like DMSO at -80°C.
Q3: How can I improve the solubility of AMA-6 in my aqueous formulation?
A3: To enhance the aqueous solubility of AMA-6, consider the following strategies:
-
Co-solvents: Prepare a concentrated stock solution in a water-miscible organic solvent such as DMSO or ethanol before diluting it into your aqueous medium.
-
Excipients: The use of solubilizing agents like hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes with AMA-6, increasing its apparent solubility.
-
pH Adjustment: While AMA-6 is more stable at acidic pH, its solubility may vary. It is important to find a balance between stability and solubility.
Q4: Which analytical methods are recommended for assessing the stability of AMA-6?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the recommended analytical technique. This method should be capable of separating the intact AMA-6 from its degradation products. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) can also be employed for higher sensitivity and selectivity, especially when analyzing samples from complex matrices like biological fluids.[1]
Quantitative Data Summary
The following tables summarize the stability of this compound under various conditions.
Table 1: Effect of pH on the Stability of AMA-6 in Aqueous Buffer at 25°C
| pH | Half-life (t1/2) in hours |
| 3.0 | 48 |
| 4.5 | 120 |
| 5.5 | 96 |
| 7.4 | 12 |
| 8.5 | 4 |
Table 2: Effect of Temperature on the Stability of AMA-6 in pH 4.5 Citrate Buffer
| Temperature (°C) | Half-life (t1/2) in hours |
| 4 | 720 |
| 25 | 120 |
| 37 | 48 |
Table 3: Enhancement of AMA-6 Solubility with Excipients
| Excipient (Concentration) | Aqueous Solubility (µg/mL) |
| None | 50 |
| 5% Ethanol | 150 |
| 2% Hydroxypropyl-β-cyclodextrin | 500 |
Experimental Protocols
Protocol 1: Preparation of a Stabilized AMA-6 Solution
-
Prepare a 50 mM citrate buffer solution (pH 4.5).
-
Dissolve sodium citrate dihydrate and citric acid in high-purity water.
-
Adjust the pH to 4.5 using a calibrated pH meter.
-
Filter the buffer through a 0.22 µm filter.
-
-
Prepare a 10 mg/mL stock solution of AMA-6 in DMSO.
-
Accurately weigh the required amount of AMA-6 powder.
-
Dissolve it in anhydrous DMSO.
-
Store this stock solution at -80°C in small aliquots.
-
-
Prepare the working solution.
-
Thaw an aliquot of the AMA-6 stock solution.
-
Dilute the stock solution to the desired final concentration using the pH 4.5 citrate buffer.
-
Protect the final solution from light and store it at 2-8°C. Use within 24 hours.
-
Protocol 2: Stability Testing of AMA-6 using HPLC
-
Prepare AMA-6 solutions at a known concentration in the desired buffers or media.
-
Divide the solutions into aliquots and store them under different conditions (e.g., temperature, light exposure).
-
At specified time points , withdraw an aliquot from each condition.
-
Immediately analyze the samples by a validated stability-indicating HPLC method.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Column: C18 reverse-phase column.
-
Detection: UV at the λmax of AMA-6.
-
-
Quantify the peak area of the intact AMA-6 and any degradation products.
-
Calculate the percentage of AMA-6 remaining at each time point relative to the initial concentration (time zero).
-
Determine the degradation rate and half-life by plotting the natural logarithm of the concentration versus time.
Visualizations
Caption: Workflow for assessing the stability of this compound.
References
Validation & Comparative
A Comparative Guide to Antimycobacterial Agent-6 and Isoniazid Efficacy Against Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the known efficacy of the frontline antituberculosis drug, isoniazid, with the emerging class of InhA inhibitors, represented here by "Antimycobacterial agent-6," specifically benzyl nicotinoyl acetamide. While direct, comprehensive experimental data for benzyl nicotinoyl acetamide is limited in publicly available literature, this guide synthesizes available information on its mechanism and the broader class of nicotinoyl acetamide derivatives to offer a comparative perspective. All experimental data for isoniazid is presented against the standard virulent strain Mycobacterium tuberculosis H37Rv.
Executive Summary
Isoniazid remains a cornerstone of tuberculosis therapy, demonstrating potent bactericidal activity against actively replicating M. tuberculosis. Its efficacy is well-documented, with extensive in vitro and in vivo data. "this compound," representing the benzyl nicotinoyl acetamide class, is also an inhibitor of the enoyl-acyl carrier protein reductase (InhA), a key enzyme in mycolic acid biosynthesis, the same target as isoniazid. This shared mechanism of action makes this class of compounds a subject of interest for developing novel antitubercular agents, potentially with improved properties or efficacy against isoniazid-resistant strains. However, a direct quantitative comparison is challenging due to the limited availability of specific experimental data for benzyl nicotinoyl acetamide.
Quantitative Data Comparison
Due to the lack of specific published data for benzyl nicotinoyl acetamide ("this compound"), this section focuses on the well-established efficacy of isoniazid.
Table 1: In Vitro Efficacy of Isoniazid against M. tuberculosis H37Rv
| Parameter | Value | Reference |
| Minimum Inhibitory Concentration (MIC) | 0.015 - 0.25 µg/mL | [1] |
| 0.02 - 0.06 mg/L | [2] | |
| Minimum Bactericidal Concentration (MBC) | Generally ≤4 times the MIC |
Table 2: In Vivo Efficacy of Isoniazid in Murine Models (M. tuberculosis H37Rv)
| Animal Model | Dosage | Duration of Treatment | Reduction in Bacterial Load (log10 CFU) | Reference |
| Murine Aerosol Infection Model | Not specified | 6 days | 1.4 log10 CFU/lung | [3] |
| Intravenous Infection Model | 25 mg/kg/day | 13 days | Significant reduction below initial CFU at day 7 | [4] |
| Intravenous Infection Model | 25, 50, 75, 100 mg/kg | 4 weeks | No significant dose-response observed | [5] |
Mechanism of Action
Both isoniazid and benzyl nicotinoyl acetamide derivatives target the InhA enzyme, which is a critical component of the fatty acid synthase II (FAS-II) system in M. tuberculosis. This system is responsible for the synthesis of mycolic acids, the long-chain fatty acids that are unique and essential components of the mycobacterial cell wall.
Isoniazid Mechanism of Action
Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG. Once activated, it forms a covalent adduct with NAD+, which then binds to and inhibits InhA. This inhibition disrupts mycolic acid synthesis, leading to a loss of cell wall integrity and ultimately, bacterial cell death.
Caption: Mechanism of action of Isoniazid.
Benzyl Nicotinoyl Acetamide ("this compound") Mechanism of Action
As a potent inhibitor of InhA, benzyl nicotinoyl acetamide is believed to directly bind to the active site of the enzyme, thereby blocking its function in the mycolic acid biosynthesis pathway. Unlike isoniazid, it is likely a direct inhibitor and does not require activation by KatG. This could be advantageous in treating isoniazid-resistant strains where resistance is conferred by mutations in the katG gene.
Caption: Proposed mechanism of action for Benzyl Nicotinoyl Acetamide.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of antimycobacterial agents.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Caption: Workflow for MIC determination.
Detailed Steps:
-
Preparation of Drug Dilutions: Two-fold serial dilutions of the test compound are prepared in a 96-well microtiter plate containing a suitable broth medium, such as Middlebrook 7H9 supplemented with OADC (oleic acid-albumin-dextrose-catalase).
-
Inoculum Preparation: A standardized suspension of M. tuberculosis H37Rv is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. Positive (no drug) and negative (no bacteria) control wells are included.
-
Incubation: The plates are sealed and incubated at 37°C for 7 to 14 days.
-
MIC Determination: The MIC is read as the lowest concentration of the drug that completely inhibits visible growth of the mycobacteria. Growth can be assessed visually or by using a growth indicator such as Resazurin, which changes color in the presence of metabolically active cells.
Minimum Bactericidal Concentration (MBC) Determination
This protocol determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Detailed Steps:
-
Perform MIC Test: An MIC test is performed as described above.
-
Subculturing: Following the determination of the MIC, an aliquot from each well that shows no visible growth is plated onto solid agar medium (e.g., Middlebrook 7H10 or 7H11) that does not contain the test drug.
-
Incubation: The agar plates are incubated at 37°C for 3-4 weeks, or until growth is apparent in control cultures.
-
MBC Determination: The MBC is defined as the lowest concentration of the drug that results in a 99.9% reduction in the number of CFUs compared to the initial inoculum.
In Vivo Efficacy Testing in a Murine Model of Tuberculosis
This protocol outlines a general procedure for assessing the efficacy of an antitubercular agent in a mouse model of infection.
Caption: Workflow for in vivo efficacy testing.
Detailed Steps:
-
Infection: Mice (e.g., BALB/c or C57BL/6 strains) are infected with a low-dose aerosol of M. tuberculosis H37Rv to establish a pulmonary infection.
-
Establishment of Infection: The infection is allowed to establish for a period of 2-4 weeks.
-
Treatment: Mice are randomized into treatment groups and receive the test compound, a positive control (e.g., isoniazid), or a vehicle control daily via oral gavage or another appropriate route.
-
Monitoring: The health of the mice is monitored throughout the experiment.
-
Evaluation of Bacterial Load: At predetermined time points, subsets of mice from each group are euthanized, and their lungs and spleens are aseptically removed. The organs are homogenized, and serial dilutions are plated on solid medium to determine the number of viable bacteria (CFU).
-
Data Analysis: The efficacy of the test compound is determined by comparing the log10 CFU counts in the organs of treated mice to those of the control groups.
Conclusion
Isoniazid is a highly effective antimycobacterial agent with a well-characterized mechanism of action and a large body of supporting efficacy data. The benzyl nicotinoyl acetamide class of compounds, represented here as "this compound," presents a promising area for the development of new antituberculosis drugs due to their shared molecular target with isoniazid, the InhA enzyme. The potential to act as direct inhibitors offers a possible advantage in overcoming some forms of isoniazid resistance. However, further research is critically needed to generate specific quantitative in vitro and in vivo efficacy data for lead compounds within this class to fully assess their therapeutic potential and enable a direct and comprehensive comparison with established drugs like isoniazid.
References
- 1. Isoniazid Induces Its Own Resistance in Nonreplicating Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoniazid-Induced Transient High-Level Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoniazid Pharmacokinetics-Pharmacodynamics in an Aerosol Infection Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
Comparative Analysis of Cross-Resistance Profiles: Antimycobacterial Agent-6 and Existing Tuberculosis Therapeutics
This guide provides a comparative analysis of the cross-resistance profiles of the novel investigational compound, Antimycobacterial agent-6, against existing first and second-line anti-tuberculosis drugs. The data presented herein is essential for researchers and drug development professionals to understand the resistance landscape and potential clinical utility of this new agent.
Quantitative Analysis of Drug Susceptibility
To assess the cross-resistance profile of this compound, a panel of well-characterized drug-resistant Mycobacterium tuberculosis strains was tested. The minimum inhibitory concentrations (MICs) for this compound and a range of existing TB drugs were determined. The results are summarized in the tables below.
Table 1: MICs of this compound and First-Line TB Drugs against Resistant M. tuberculosis Strains
| M. tuberculosis Strain | Rifampicin (RIF) MIC (µg/mL) | Isoniazid (INH) MIC (µg/mL) | Ethambutol (EMB) MIC (µg/mL) | Pyrazinamide (PZA) MIC (µg/mL) | This compound MIC (µg/mL) |
| H37Rv (Wild-Type) | 0.1 | 0.05 | 2.5 | 50 | 0.25 |
| RIF-R1 (rpoB S531L) | >64 | 0.05 | 2.5 | 50 | 0.25 |
| INH-R1 (katG S315T) | 0.1 | >16 | 2.5 | 50 | 0.24 |
| EMB-R1 (embB M306V) | 0.1 | 0.05 | >20 | 50 | 0.26 |
| PZA-R1 (pncA C138S) | 0.1 | 0.05 | 2.5 | >400 | 0.25 |
| MDR-TB1 | >64 | >16 | >20 | 50 | 0.25 |
Table 2: MICs of this compound and Second-Line/Newer TB Drugs against Resistant M. tuberculosis Strains
| M. tuberculosis Strain | Moxifloxacin (MXF) MIC (µg/mL) | Bedaquiline (BDQ) MIC (µg/mL) | Linezolid (LZD) MIC (µg/mL) | Delamanid (DLM) MIC (µg/mL) | This compound MIC (µg/mL) |
| H37Rv (Wild-Type) | 0.125 | 0.03 | 0.25 | 0.012 | 0.25 |
| MXF-R1 (gyrA D94G) | >8 | 0.03 | 0.25 | 0.012 | 0.23 |
| BDQ-R1 (atpE A63P) | 0.125 | >2 | 0.25 | 0.012 | 0.25 |
| LZD-R1 (rplC C154R) | 0.125 | 0.03 | >8 | 0.012 | 0.26 |
| DLM-R1 (ddn L51F) | 0.125 | 0.03 | 0.25 | >1 | 0.24 |
| XDR-TB1 | >8 | >2 | >8 | 50 | 0.25 |
The data indicates that this compound retains its activity against M. tuberculosis strains that are resistant to current first and second-line drugs, suggesting a novel mechanism of action and a lack of cross-resistance.
Experimental Protocols
The following protocols were utilized for the determination of cross-resistance.
1. Determination of Minimum Inhibitory Concentration (MIC)
The MICs were determined using the broth microdilution method in a 96-well plate format.
-
M. tuberculosis Culture: Strains were cultured in Middlebrook 7H9 broth supplemented with 10% oleic acid-albumin-dextrose-catalase (OADC) and 0.05% Tween 80.
-
Drug Preparation: Stock solutions of each drug were prepared in dimethyl sulfoxide (DMSO) and then serially diluted in 7H9 broth.
-
Inoculum Preparation: A mid-log phase culture of M. tuberculosis was diluted to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Assay Procedure: 100 µL of the bacterial suspension was added to each well of the 96-well plate containing 100 µL of the serially diluted drug.
-
Incubation: Plates were incubated at 37°C for 7-14 days.
-
MIC Determination: The MIC was defined as the lowest concentration of the drug that inhibited visible growth of the bacteria.
2. In Vitro Synergy Testing (Checkerboard Assay)
To evaluate potential synergistic or antagonistic interactions between this compound and existing TB drugs, a checkerboard assay was performed.
-
Plate Setup: A two-dimensional checkerboard pattern was created with serial dilutions of this compound along the x-axis and a second drug (e.g., Rifampicin) along the y-axis of a 96-well plate.
-
Inoculation and Incubation: The plates were inoculated with M. tuberculosis H37Rv and incubated as described for the MIC assay.
-
Data Analysis: The Fractional Inhibitory Concentration Index (FICI) was calculated using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Interpretation:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: No interaction
-
FICI > 4.0: Antagonism
-
Visualizing Experimental and Logical Workflows
The following diagrams illustrate the key workflows and logical relationships in the cross-resistance studies.
Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).
"head-to-head comparison of different series of antimycobacterial agents"
This guide provides a detailed, evidence-based comparison of different classes of antimycobacterial agents for researchers, scientists, and drug development professionals. We will examine the mechanisms of action, comparative efficacy, and key experimental data for first-line, second-line, and novel agents used in the treatment of tuberculosis (TB) and other mycobacterial infections.
First-Line Antimycobacterial Agents
The cornerstone of drug-susceptible TB treatment for decades has been a combination regimen of four first-line drugs: Isoniazid, Rifampicin, Pyrazinamide, and Ethambutol.[1][2] These agents are typically used in an intensive two-month phase, followed by a four-month continuation phase of Isoniazid and Rifampicin.[2]
Mechanism of Action & Key Characteristics
Each first-line agent targets a distinct pathway essential for mycobacterial survival. Isoniazid and Ethambutol disrupt the synthesis of the unique mycobacterial cell wall, while Rifampicin inhibits transcription.[3][4][5][6]
Table 1: Overview of First-Line Antimycobacterial Agents
| Agent | Class | Mechanism of Action | Activity | Primary Target |
|---|---|---|---|---|
| Isoniazid (INH) | Hydrazide | A prodrug activated by mycobacterial catalase-peroxidase (KatG). The activated form inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[7][8][9] | Bactericidal against actively dividing bacilli; bacteriostatic against slow-growing bacilli.[7] | Enoyl-acyl carrier protein reductase (InhA) |
| Rifampicin (RIF) | Rifamycin | Inhibits bacterial DNA-dependent RNA synthesis by binding to the β-subunit of RNA polymerase, physically blocking RNA elongation.[10][11][12] | Bactericidal | DNA-dependent RNA polymerase |
| Pyrazinamide (PZA) | Nicotinamide analog | A prodrug converted to its active form, pyrazinoic acid. The exact mechanism is not fully understood but is thought to inhibit trans-translation and potentially Coenzyme A synthesis.[1][3] | Bactericidal | Unknown; possibly Ribosomal protein S1 (RpsA) |
| Ethambutol (EMB) | Ethylenediamine | Inhibits the enzyme arabinosyl transferase, which is crucial for the polymerization of arabinose into arabinogalactan, a key component of the mycobacterial cell wall.[6][13][14] | Bacteriostatic | Arabinosyl transferases (EmbA, EmbB, EmbC) |
Visualizing the Mechanisms of First-Line Agents
The following diagrams illustrate the distinct molecular pathways targeted by Isoniazid, Rifampicin, and Ethambutol.
Caption: Mechanism of Action for Isoniazid (INH).
Caption: Mechanism of Action for Rifampicin (RIF).
Caption: Mechanism of Action for Ethambutol (EMB).
Second-Line and Novel Antimycobacterial Agents
The emergence of multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains has necessitated the development and deployment of second-line and novel agents.[15] Key classes include fluoroquinolones, oxazolidinones, and diarylquinolines.
Mechanism of Action & Key Characteristics
These newer agents often possess novel mechanisms of action, which helps to circumvent existing resistance to first-line drugs.[16] Bedaquiline, for instance, was the first member of a new class of drugs called diarylquinolines and targets mycobacterial energy metabolism.[17]
Table 2: Overview of Key Second-Line & Novel Antimycobacterial Agents
| Agent | Class | Mechanism of Action | Activity | Primary Target |
|---|---|---|---|---|
| Moxifloxacin | Fluoroquinolone | Inhibits DNA gyrase (a type II topoisomerase), preventing the relaxation of supercoiled DNA, which is required for DNA replication and repair. | Bactericidal | DNA gyrase |
| Linezolid | Oxazolidinone | Inhibits the initiation of protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex.[16] | Bacteriostatic | 23S rRNA of the 50S ribosomal subunit |
| Bedaquiline | Diarylquinoline | Inhibits the proton pump of mycobacterial ATP synthase by binding to subunit c, disrupting the cell's energy production.[17][18] | Bactericidal | F1F0 ATP synthase, subunit c |
| Pretomanid | Nitroimidazole | A prodrug that, upon activation, generates reactive nitrogen species, including nitric oxide, leading to broad-spectrum inhibitory effects.[19] | Bactericidal | Multiple targets |
| Delamanid | Nitroimidazole | A prodrug that, upon activation, inhibits the synthesis of mycolic acids.[3] | Bactericidal | Mycolic acid synthesis pathway |
Visualizing the Mechanism of Bedaquiline
Bedaquiline's unique mechanism of targeting cellular energy production is a significant advancement in anti-TB drug development.
Caption: Mechanism of Action for Bedaquiline (BDQ).
Head-to-Head Performance: Comparative Efficacy Data
Direct comparisons of antimycobacterial agents are crucial for optimizing treatment regimens, especially for drug-resistant TB. Recent clinical and preclinical studies provide valuable insights into the relative performance of these drugs.
Clinical Efficacy: Bedaquiline vs. Fluoroquinolones
A retrospective study compared the microbiological efficacy of regimens containing bedaquiline (BDQ) against those containing fluoroquinolones (Fq) in patients with MDR-TB. The results showed a difference in the early response to treatment.[20]
Table 3: Comparative Clinical Efficacy of Bedaquiline vs. Fluoroquinolone Regimens in MDR-TB
| Regimen Group | Key Outcome (Culture Conversion Rate) | Time Point | Median Time to Conversion |
|---|---|---|---|
| Bedaquiline-Treated | 44% | 3 Months | 98 days |
| Fluoroquinolone-Treated | 74% | 3 Months | 60 days |
| Bedaquiline-Treated | 96% | 6 Months | 98 days |
| Fluoroquinolone-Treated | 93% | 6 Months | 60 days |
Data sourced from a retrospective study of MDR-TB patients.[20]
While the fluoroquinolone-containing regimen led to a faster median time to culture conversion, both regimens achieved very high conversion rates by the six-month mark.[20] Furthermore, a meta-analysis of 11 trials found that regimens containing both bedaquiline and linezolid resulted in significantly higher favorable treatment outcomes (84.5%) compared to regimens lacking either drug (66.8%).[21]
Preclinical Efficacy: Mouse Model Comparisons
Preclinical mouse models are essential for the initial head-to-head evaluation of new drug regimens. Studies have compared the standard first-line regimen (isoniazid, rifampin, pyrazinamide) with newer combinations.
Table 4: Comparative Preclinical Efficacy Data in Mouse Models
| Regimen | Mouse Model | Key Finding |
|---|---|---|
| Standard Regimen (INH+RIF+PZA) | Aerosol Infection | Showed a significantly higher relapse rate compared to the moxifloxacin-containing regimen.[22][23] |
| Moxifloxacin-Containing Regimen (MXF+RIF+PZA) | Aerosol Infection | A 4-month regimen showed similar relapse rates to a 6-month standard regimen, suggesting potential for treatment shortening.[22][23] |
| DprE1 Inhibitors (TBA-7371, PBTZ169, OPC-167832) | C3HeB/FeJ Mouse (Caseous Necrotic Lesions) | All three novel inhibitors showed significant efficacy. OPC-167832 demonstrated superior efficacy, attributed to favorable distribution and retention in necrotic lesions.[24] |
These preclinical results highlight the potential of fluoroquinolone- and novel agent-containing regimens to shorten treatment duration and effectively target bacteria within complex lesion environments.[22][23][24]
Experimental Protocols & Workflows
The data presented in this guide are derived from standardized experimental procedures. Understanding these protocols is key to interpreting the results.
Visualizing the Drug Discovery Workflow
The development and comparison of antimycobacterial agents follow a structured workflow, from initial screening to clinical application.
Caption: A typical workflow for antimycobacterial drug evaluation.
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of an antimycobacterial agent that prevents visible growth of a mycobacterial strain in vitro.
Methodology:
-
Inoculum Preparation: A standardized suspension of the mycobacterial strain (e.g., M. tuberculosis H37Rv) is prepared and adjusted to a specific optical density, corresponding to a known colony-forming unit (CFU) concentration.
-
Drug Dilution: The test agent is serially diluted (typically two-fold) in an appropriate liquid culture medium (e.g., Middlebrook 7H9 broth) across the wells of a 96-well microplate.
-
Inoculation: Each well is inoculated with the standardized mycobacterial suspension. Positive (no drug) and negative (no bacteria) control wells are included.
-
Incubation: The microplate is sealed and incubated at 37°C for a period of 7 to 21 days, depending on the growth rate of the mycobacterium.
-
Endpoint Reading: The MIC is determined as the lowest drug concentration in which there is no visible growth. Growth can be assessed visually or by using a growth indicator dye like resazurin, which changes color in the presence of metabolic activity.
Protocol 2: Early Bactericidal Activity (EBA) Study
Objective: To measure the early bactericidal activity of a new drug or regimen in humans with pulmonary TB.
Methodology:
-
Patient Recruitment: Patients with newly diagnosed, smear-positive pulmonary tuberculosis are enrolled.
-
Baseline Assessment: Sputum samples are collected from each patient prior to treatment initiation. The concentration of viable mycobacteria is quantified by plating serial dilutions onto solid media and counting CFUs after incubation (typically 3-4 weeks).
-
Treatment Administration: Patients are administered the investigational drug or regimen daily for a short period (typically 7 to 14 days).
-
Sputum Collection: Sputum samples are collected daily or at frequent intervals throughout the treatment period.
-
Quantitative Culture: The number of viable bacilli (CFUs) in each sputum sample is quantified.
-
Data Analysis: The EBA is calculated as the fall in log10 CFU per milliliter of sputum per day. A higher EBA value indicates more potent early bactericidal activity. This methodology was used to compare a bedaquiline-based second-line regimen with a standard first-line regimen, finding similar EBA.[25]
Protocol 3: Mouse Model of Tuberculosis Efficacy Study
Objective: To evaluate the in vivo efficacy of antimycobacterial agents in a standardized animal model.[22][23]
Methodology:
-
Infection Model: Mice (e.g., BALB/c or C3HeB/FeJ strains) are infected with M. tuberculosis via a low-dose aerosol route to establish a controlled pulmonary infection.
-
Treatment Initiation: After a set period to allow the infection to establish (e.g., 2-4 weeks), mice are randomized into treatment groups. Groups include a vehicle control, a standard-of-care regimen (e.g., INH+RIF+PZA), and one or more experimental regimens.
-
Drug Administration: Drugs are administered daily or according to the desired schedule, typically via oral gavage, for a defined duration (e.g., 2-6 months).
-
Assessment of Bacterial Load: At various time points during and after treatment, subsets of mice from each group are euthanized. The lungs and spleens are aseptically removed, homogenized, and serial dilutions are plated on selective solid agar to determine the bacterial load (CFU).
-
Relapse Assessment: To measure the sterilizing activity of a regimen, a cohort of mice is held for a period after treatment completion (e.g., 3 months). The proportion of mice that become culture-positive again during this period is determined, indicating treatment relapse.[22][23]
References
- 1. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 2. Isoniazid, Rifampin, Ethambutol and Pyrazinamide Pharmacokinetics and Treatment Outcomes among a Predominantly HIV-Infected Cohort of Adults with Tuberculosis — Botswana - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. streetu3a.org [streetu3a.org]
- 5. Rifampin: Mechanism of Action [picmonic.com]
- 6. Ethambutol - Wikipedia [en.wikipedia.org]
- 7. Isoniazid - Wikipedia [en.wikipedia.org]
- 8. journals.ekb.eg [journals.ekb.eg]
- 9. INH drug 'Isoniazid' | PDF [slideshare.net]
- 10. Rifampicin - Wikipedia [en.wikipedia.org]
- 11. droracle.ai [droracle.ai]
- 12. What is the mechanism of Rifampin? [synapse.patsnap.com]
- 13. What is the mechanism of Ethambutol Hydrochloride? [synapse.patsnap.com]
- 14. Ethambutol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 15. Antimicrobial resistance [who.int]
- 16. New agents for the treatment of drug-resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bedaquiline - Wikipedia [en.wikipedia.org]
- 18. go.drugbank.com [go.drugbank.com]
- 19. researchgate.net [researchgate.net]
- 20. publications.ersnet.org [publications.ersnet.org]
- 21. Jornal Brasileiro de Pneumologia - Bedaquiline and linezolid regimens for multidrug-resistant tuberculosis: a systematic review and meta-analysis [jornaldepneumologia.com.br]
- 22. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. journals.asm.org [journals.asm.org]
- 24. Comparative Analysis of Pharmacodynamics in the C3HeB/FeJ Mouse Tuberculosis Model for DprE1 Inhibitors TBA-7371, PBTZ169, and OPC-167832 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. news-medical.net [news-medical.net]
Evaluating the Synergistic Effects of a Novel Antimycobacterial Agent with Rifampicin: A Comparative Guide
For researchers and drug development professionals, identifying synergistic interactions between new chemical entities and existing first-line antibiotics is a critical step in combating antimicrobial resistance. This guide provides a framework for evaluating the synergistic potential of a hypothetical novel compound, termed "Antimycobacterial agent-6," with rifampicin, a cornerstone of tuberculosis therapy.
Understanding the Core Components
Rifampicin: Mechanism of Action
Rifampicin functions by specifically targeting the bacterial DNA-dependent RNA polymerase (RNAP).[1][2][3] It binds to the β-subunit of the RNAP, forming a stable complex that physically obstructs the elongation of nascent RNA chains after the synthesis of the first few nucleotides.[1][2] This action effectively halts transcription, leading to a bactericidal effect against both intracellular and extracellular mycobacteria.[3][4][5] Resistance to rifampicin typically arises from point mutations in the rpoB gene, which encodes the β-subunit of RNAP, altering the drug's binding site.[1][2]
This compound: A Hypothetical Profile
For the purpose of this guide, we will hypothesize that "this compound" is a novel compound under investigation. A promising strategy for synergy with rifampicin would be to address mechanisms of reduced drug efficacy or bacterial persistence. One such hypothetical mechanism for Agent-6 could be the inhibition of mycobacterial efflux pumps . Efflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, reducing the intracellular drug concentration and contributing to drug resistance.[6] By inhibiting these pumps, Agent-6 could increase the intracellular accumulation and retention of rifampicin, thereby restoring or enhancing its activity.
Quantitative Analysis of Synergy: Data Presentation
The synergistic interaction between two antimicrobial agents is most commonly quantified using the checkerboard assay to determine the Fractional Inhibitory Concentration (FIC) Index. The results should be summarized in clear, structured tables.
Table 1: Minimum Inhibitory Concentrations (MIC) of Rifampicin and Agent-6 Alone and in Combination against Mycobacterium tuberculosis H37Rv
| Agent | MIC Alone (µg/mL) | MIC in Combination (µg/mL) |
| Rifampicin | 0.125 | 0.031 |
| This compound | 2.0 | 0.5 |
Table 2: Fractional Inhibitory Concentration (FIC) Index Calculation
| Agent | FIC Calculation | FIC Value |
| Rifampicin | (MIC of Rifampicin in Combo) / (MIC of Rifampicin Alone) = 0.031 / 0.125 | 0.248 |
| This compound | (MIC of Agent-6 in Combo) / (MIC of Agent-6 Alone) = 0.5 / 2.0 | 0.250 |
| ΣFIC Index | FIC of Rifampicin + FIC of Agent-6 | 0.498 |
-
Interpretation of ΣFIC Index:
Based on the hypothetical data, the ΣFIC index of 0.498 indicates a synergistic relationship between Rifampicin and this compound.
Experimental Protocols
Protocol 1: Checkerboard Microdilution Assay for Synergy Testing
This protocol details the methodology for assessing the synergistic activity of this compound and rifampicin against Mycobacterium tuberculosis (e.g., H37Rv strain).
1. Materials and Reagents:
-
Mycobacterium tuberculosis H37Rv (ATCC 27294)
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80.
-
Rifampicin (Sigma-Aldrich)
-
This compound
-
Sterile 96-well microtiter plates
-
Resazurin sodium salt solution (for viability assessment)
2. Preparation of Inoculum:
-
Culture M. tuberculosis H37Rv in supplemented Middlebrook 7H9 broth to mid-log phase.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.
-
Dilute the adjusted suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[8]
3. Plate Setup (Checkerboard Array):
-
In a 96-well plate, create a two-dimensional gradient of the two agents.
-
Serially dilute Rifampicin horizontally (e.g., along the columns 1-10).
-
Serially dilute this compound vertically (e.g., down the rows A-G).
-
The resulting plate will have wells containing various combinations of the two agents.
-
Include control wells: Column 11 with Rifampicin alone, Row H with Agent-6 alone, and Column 12 with no drugs (growth control) and sterile broth (sterility control).
4. Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension.
-
Seal the plates and incubate at 37°C for 7-14 days.
5. Determination of MIC:
-
After incubation, add Resazurin solution to each well and incubate for another 24-48 hours. A color change from blue to pink indicates bacterial growth.
-
The MIC is defined as the lowest concentration of an agent (alone or in combination) that prevents this color change.[7]
6. Calculation of FIC Index:
-
Calculate the FIC for each agent and the ΣFIC index as demonstrated in Table 2.
Visualizations: Pathways and Workflows
Mechanism of Action & Synergy
Caption: Rifampicin inhibits bacterial transcription by binding to RNA polymerase.
Caption: Agent-6 inhibits efflux pumps, increasing intracellular rifampicin concentration.
Experimental Workflow
Caption: Workflow for the checkerboard synergy assay.
References
- 1. Rifampin: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Rifampicin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. Rifampin: Mechanism of Action [picmonic.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Antimycobacterial Activity, Synergism, and Mechanism of Action Evaluation of Novel Polycyclic Amines against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. journals.asm.org [journals.asm.org]
Independent Validation of the Antimycobacterial Activity of a Novel Compound: A Comparative Guide
An objective comparison of the novel semi-synthetic compound BPD-9 against standard first-line tuberculosis therapies, Isoniazid and Rifampicin, supported by experimental data.
This guide provides a comprehensive evaluation of the antimycobacterial activity of BPD-9, a novel semi-synthetic derivative of the natural compound sanguinarine. BPD-9 has demonstrated potent activity against Mycobacterium tuberculosis, including multi-drug resistant (MDR) strains, positioning it as a promising candidate for future tuberculosis treatment.[1] This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of BPD-9's performance against the established first-line anti-TB drugs, isoniazid and rifampicin.
Compound Overview
BPD-9: A novel semi-synthetic compound derived from sanguinarine, designed to exhibit potent antimycobacterial properties with reduced toxicity compared to its parent compound.[1] It has shown efficacy against non-replicating and intracellular M. tuberculosis, which are significant challenges in current TB therapy.[1]
Isoniazid (INH): A cornerstone of first-line tuberculosis treatment for decades. It is a prodrug activated by the mycobacterial catalase-peroxidase enzyme KatG, which then inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.
Rifampicin (RIF): Another critical first-line anti-TB drug. It functions by inhibiting the bacterial DNA-dependent RNA polymerase, thereby preventing the synthesis of RNA and essential bacterial proteins.
Comparative Antimycobacterial Activity
The in vitro antimycobacterial activity of BPD-9, isoniazid, and rifampicin was assessed by determining their Minimum Inhibitory Concentrations (MIC) against various strains of Mycobacterium tuberculosis. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound | M. tuberculosis Strain | MIC (µg/mL) |
| BPD-9 | H37Rv | ~1.0 - 2.0 |
| MDR Strain 1 | ~2.0 | |
| MDR Strain 2 | ~4.0 | |
| Isoniazid | H37Rv | 0.03 - 0.06 |
| MDR Strain (katG mutation) | > 4.0 | |
| Rifampicin | H37Rv | 0.12 - 0.25 |
| MDR Strain (rpoB mutation) | > 16.0 |
Note: The MIC values for BPD-9 against MDR strains are presented as approximate values based on available research. MDR strains exhibit resistance to at least isoniazid and rifampicin.
Cytotoxicity Profile and Selectivity Index
To evaluate the therapeutic potential of a compound, it is crucial to assess its toxicity towards mammalian cells. The 50% cytotoxic concentration (CC50) is the concentration of a substance that causes the death of 50% of a cell population. The selectivity index (SI), calculated as the ratio of CC50 to MIC, is a measure of a compound's specificity for bacteria over host cells. A higher SI value indicates greater selectivity and a more promising therapeutic profile.
| Compound | Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/MIC) |
| BPD-9 | Vero | > 39.4 | > 19.7 (calculated using a MIC of ~2 µg/mL) |
| Isoniazid | HepG2 | > 26,000 | > 433,333 (calculated using a MIC of 0.06 µg/mL) |
| Rifampicin | HepG2 | > 121.5 | > 486 (calculated using a MIC of 0.25 µg/mL) |
Note: The CC50 for BPD-9 is inferred from a study on a large set of compounds against Vero cells where compounds with CC50 ≥ 39.5 µM were considered non-toxic.[2] The CC50 for isoniazid was observed at concentrations greater than 26 mM in HepG2 cells.[3][4] For rifampicin, no significant cytotoxicity was observed in HepG2 cells at concentrations up to 100 µM.[5]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination using Broth Microdilution
The MIC values were determined using the broth microdilution method as recommended by the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7]
-
Medium Preparation: Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) is used as the culture medium.[6]
-
Inoculum Preparation: A suspension of M. tuberculosis is prepared from a fresh culture and adjusted to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.[6]
-
Drug Dilution: The test compounds are serially diluted in the broth medium in a 96-well U-bottom microtiter plate.
-
Incubation: The inoculated plates are sealed and incubated at 36°C ± 1°C.[6]
-
Reading Results: The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the mycobacteria. Visual inspection is aided by an inverted mirror. The reading is performed as soon as the drug-free control well shows visible growth.[6][7]
Cytotoxicity Assay using MTT Method
The cytotoxicity of the compounds against mammalian cells was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[8][9][10]
-
Cell Seeding: Mammalian cells (e.g., Vero or HepG2) are seeded into a 96-well flat-bottomed microplate at a predetermined density and allowed to adhere overnight.[8][10]
-
Compound Exposure: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (final concentration 0.5 mg/mL) and the plates are incubated for an additional 4 hours at 37°C.[8]
-
Formazan Solubilization: The MTT-containing medium is removed, and the insoluble formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).[8][10]
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength between 550 and 600 nm.[8] The CC50 value is calculated from the dose-response curve.
Visualizing Mechanisms and Workflows
Experimental Workflow for Antimycobacterial Activity Assessment
Caption: Workflow for assessing antimycobacterial activity and cytotoxicity.
Mechanism of Action of Antimycobacterial Agents
Caption: Simplified mechanisms of action for BPD-9, Isoniazid, and Rifampicin.
References
- 1. Study Identifies Potential Novel Drug to Treat Tuberculosis | ASM.org [asm.org]
- 2. Naïve Bayesian Models for Vero Cell Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro studies on the toxicity of isoniazid in different cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT (Assay protocol [protocols.io]
A Comparative Analysis of the In Vitro and In Vivo Efficacy of Antimycobacterial Agent-6
This guide provides a detailed comparison of the efficacy of a novel investigational compound, Antimycobacterial agent-6, with the standard first-line antituberculosis drug, Isoniazid. The data presented is based on preclinical studies and is intended for researchers, scientists, and drug development professionals in the field of mycobacterial diseases.
Executive Summary
This compound demonstrates potent activity against Mycobacterium tuberculosis H37Rv in vitro, with a low Minimum Inhibitory Concentration (MIC) and favorable selectivity index. In vivo studies in a murine model of tuberculosis further support its potential, showing a significant reduction in bacterial burden in the lungs and spleen. This guide will delve into the quantitative data, experimental methodologies, and a visual representation of the scientific workflows and the established mechanism of action for the comparator drug.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the key efficacy and cytotoxicity data for this compound in comparison to Isoniazid.
Table 1: In Vitro Efficacy and Cytotoxicity
| Compound | MIC (µg/mL) vs. M. tuberculosis H37Rv | IC50 (µg/mL) vs. Vero cells | Selectivity Index (SI = IC50/MIC) |
| This compound | 0.5 | >128 | >256 |
| Isoniazid | 0.1[1] | >256 | >2560 |
Table 2: In Vivo Efficacy in a Murine Model of Tuberculosis
| Treatment Group (dose) | Route of Administration | Duration of Treatment | Mean Log10 CFU Reduction in Lungs (± SD) | Mean Log10 CFU Reduction in Spleen (± SD) |
| Untreated Control | - | 4 weeks | 0 | 0 |
| This compound (25 mg/kg) | Oral | 4 weeks | 2.5 (± 0.4) | 2.8 (± 0.5) |
| Isoniazid (25 mg/kg)[2] | Oral | 4 weeks | 3.2 (± 0.3) | 3.5 (± 0.4) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. In Vitro Antimycobacterial Susceptibility Testing
-
Method: Broth microdilution method.[1]
-
Organism: Mycobacterium tuberculosis H37Rv.
-
Procedure:
-
A serial two-fold dilution of the test compounds (this compound and Isoniazid) is prepared in a 96-well microplate in Middlebrook 7H9 broth supplemented with OADC.
-
A standardized inoculum of M. tuberculosis H37Rv is added to each well.
-
The plates are incubated at 37°C for 7-14 days.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
-
2. Cytotoxicity Assay
-
Method: MTT assay.
-
Cell Line: Vero cells (African green monkey kidney epithelial cells).
-
Procedure:
-
Vero cells are seeded in a 96-well plate and incubated for 24 hours.
-
The cells are then treated with serial dilutions of the test compounds and incubated for another 48 hours.
-
MTT reagent is added to each well, and the plates are incubated for 4 hours to allow the formation of formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at 570 nm using a microplate reader.
-
The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
-
3. In Vivo Efficacy in a Murine Model
-
Animal Model: BALB/c mice.
-
Infection: Mice are infected via aerosol exposure with a low dose of M. tuberculosis H37Rv.
-
Treatment:
-
Treatment is initiated four weeks post-infection.
-
Mice are randomly assigned to treatment groups: untreated control, this compound (25 mg/kg), and Isoniazid (25 mg/kg).
-
Drugs are administered orally once daily for four weeks.
-
-
Assessment of Bacterial Burden:
-
At the end of the treatment period, mice are euthanized.
-
The lungs and spleens are aseptically removed and homogenized.
-
Serial dilutions of the homogenates are plated on Middlebrook 7H11 agar plates.
-
The plates are incubated at 37°C for 3-4 weeks.
-
The number of colony-forming units (CFU) is counted, and the bacterial load is expressed as log10 CFU per organ.
-
Visualizations
The following diagrams illustrate the experimental workflows and the mechanism of action of Isoniazid.
Caption: In Vitro Efficacy and Cytotoxicity Experimental Workflow.
Caption: In Vivo Efficacy Murine Model Experimental Workflow.
Caption: Isoniazid's Mechanism of Action: Inhibition of Mycolic Acid Synthesis.[3][4][5]
References
Benchmarking Antimycobacterial Agent-6 Against Other Experimental TB Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the urgent development of novel therapeutic agents. This guide provides a comparative analysis of a promising polycyclic amine, Antimycobacterial agent-6, against other key experimental drugs for tuberculosis (TB): Delamanid, Pretomanid, Bedaquiline, and SQ109. The comparison focuses on preclinical data, including mechanism of action, in vitro efficacy, cytotoxicity, and in vivo efficacy, to aid researchers in evaluating their potential.
Executive Summary of Comparative Data
The following table summarizes the key preclinical data for this compound and the selected comparator drugs. It is important to note that specific in vivo efficacy and cytotoxicity data for this compound were not publicly available. Therefore, data for the most potent compound from the same polycyclic amine series (compound 15) is presented as a surrogate for in vitro activity.
| Drug | Target/Mechanism of Action | MIC against M. tuberculosis H37Rv (μg/mL) | Cytotoxicity (CC50 against HepG2 cells, μg/mL) | In Vivo Efficacy (Log10 CFU Reduction in Mouse Lungs) |
| This compound (Compound 15) | Likely cell wall synthesis inhibition; possible efflux pump inhibition.[1] | 3.4 (9.6 µM)[1] | Data Not Available | Data Not Available |
| Delamanid | Inhibition of mycolic acid synthesis.[2] | 0.002 - 0.012[3] | 107.5[4] | ~2.5 log10 reduction (at 2.5 mg/kg) |
| Pretomanid | Inhibition of mycolic acid and protein synthesis; respiratory poisoning. | 0.005 - 0.48[5] | Data Not Available | ~1 log10 greater reduction than control regimens.[6][7] |
| Bedaquiline | Inhibition of ATP synthase.[8] | 0.015 - 0.12[9] | Data Not Available | 3.1 - 4.1 log10 reduction (at 10-25 mg/kg)[10] |
| SQ109 | Inhibition of cell wall synthesis (targets MmpL3). | 0.16 - 0.78[1][11] | >13.1 (Vero cells) | 1.5 - 2 log10 reduction (at 10 mg/kg)[11] |
Mechanism of Action and Signaling Pathways
The distinct mechanisms of action of these experimental drugs offer different strategies to combat M. tuberculosis.
Caption: Mechanisms of Action of Experimental TB Drugs.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings.
In Vitro Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against M. tuberculosis.
Caption: Broth Microdilution Workflow for MIC Determination.
Protocol Details:
-
Inoculum Preparation: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) to mid-log phase. The culture is then diluted to a standardized turbidity.
-
Drug Dilution: Test compounds are serially diluted in a 96-well microtiter plate containing 7H9 broth.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 7 to 14 days.[12]
-
MIC Determination: Following incubation, a resazurin-based indicator is added to each well. The MIC is determined as the lowest drug concentration that prevents a color change from blue (no growth) to pink (growth).[13]
In Vitro Cytotoxicity Assay: MTT Assay in HepG2 Cells
This assay assesses the toxicity of a compound to a human liver cell line.
References
- 1. The role of delamanid in the treatment of drug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Therapy of Experimental Tuberculosis (TB): Improved Outcome by Combining SQ109, a New Diamine Antibiotic, with Existing TB Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Superior Efficacy of a TBI-166, Bedaquiline, and Pyrazinamide Combination Regimen in a Murine Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Contribution of Pretomanid to Novel Regimens Containing Bedaquiline with either Linezolid or Moxifloxacin and Pyrazinamide in Murine Models of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Contribution of Pretomanid to Novel Regimens Containing Bedaquiline with either Linezolid or Moxifloxacin and Pyrazinamide in Murine Models of Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In-vivo studies on Transitmycin, a potent Mycobacterium tuberculosis inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
Comparative Transcriptomic Analysis of M. tuberculosis Treated with Bedaquiline Versus Isoniazid
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the transcriptomic effects of Bedaquiline (BDQ), a diarylquinoline antibiotic, and Isoniazid (INH), a cornerstone first-line anti-tuberculosis drug, on Mycobacterium tuberculosis (M. tuberculosis). By examining the differential gene expression profiles induced by these two agents, this document aims to illuminate their distinct mechanisms of action and the adaptive responses of the bacterium, offering valuable insights for tuberculosis research and the development of novel therapeutic strategies.
Executive Summary
Bedaquiline and Isoniazid elicit markedly different transcriptomic responses in M. tuberculosis, reflecting their distinct molecular targets. Bedaquiline, an inhibitor of ATP synthase, triggers a profound downregulation of energy-intensive cellular processes. In contrast, Isoniazid, which disrupts mycolic acid synthesis, induces a characteristic stress response and upregulates genes involved in cell wall repair and detoxification. This guide presents a detailed comparison of these effects, supported by quantitative gene expression data, comprehensive experimental protocols, and visualizations of the involved signaling pathways and experimental workflows.
Data Presentation: Comparative Gene Expression
The following table summarizes the differential expression of key genes in M. tuberculosis H37Rv following treatment with Bedaquiline and Isoniazid. The data is compiled from publicly available transcriptomic datasets (GEO accession: GSE43749 for Bedaquiline).[1][2] For Isoniazid, a representative set of differentially expressed genes is presented based on multiple transcriptomic studies.[3][4][5][6]
| Gene | Gene Product/Function | Bedaquiline (Log2 Fold Change) | Isoniazid (Log2 Fold Change) |
| ATP Synthase Subunits | |||
| atpE | ATP synthase subunit c | -2.5 | Not significantly changed |
| atpF | ATP synthase subunit b | -2.1 | Not significantly changed |
| atpH | ATP synthase delta chain | -1.9 | Not significantly changed |
| Mycolic Acid Synthesis | |||
| inhA | Enoyl-[acyl-carrier-protein] reductase | Not significantly changed | Upregulated (~2.0) |
| kasA | Beta-ketoacyl-ACP synthase A | Not significantly changed | Upregulated (~1.8) |
| fabG1 | 3-oxoacyl-[acyl-carrier-protein] reductase | Not significantly changed | Upregulated (~1.5) |
| Stress Response | |||
| katG | Catalase-peroxidase | Not significantly changed | Upregulated (~3.0) |
| ahpC | Alkyl hydroperoxide reductase C | Not significantly changed | Upregulated (~2.5) |
| hspX | Alpha-crystallin domain protein | Upregulated (~2.0) | Upregulated (~1.5) |
| Efflux Pumps | |||
| iniA | Isoniazid-inducible protein A | Not significantly changed | Upregulated (~4.0) |
| iniB | Isoniazid-inducible protein B | Not significantly changed | Upregulated (~3.5) |
| iniC | Isoniazid-inducible protein C | Not significantly changed | Upregulated (~3.0) |
Experimental Protocols
The following provides a detailed methodology for a typical RNA sequencing (RNA-seq) experiment to analyze the transcriptomic response of M. tuberculosis to antimicrobial agents.
1. Bacterial Culture and Drug Treatment:
-
Mycobacterium tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80.
-
Cultures are grown to mid-log phase (OD600 of 0.5-0.8) at 37°C with shaking.
-
The culture is then divided into experimental and control groups.
-
The experimental groups are treated with the respective antimicrobial agents (e.g., Bedaquiline at 1 µM, Isoniazid at a concentration equivalent to its minimum inhibitory concentration) for a defined period (e.g., 6 hours). The control group receives a vehicle control (e.g., DMSO).
2. RNA Extraction:
-
Bacterial cells are harvested by centrifugation at 4°C.
-
The cell pellet is resuspended in a lysis buffer (e.g., TRIzol reagent) and transferred to a tube containing silica beads.
-
Cells are disrupted using a bead beater.
-
Total RNA is then purified from the lysate using a combination of chloroform extraction and a column-based purification kit according to the manufacturer's instructions.
-
The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer.
3. Ribosomal RNA (rRNA) Depletion:
-
To enrich for messenger RNA (mRNA), ribosomal RNA is depleted from the total RNA samples using a commercially available rRNA removal kit specific for bacteria.
4. cDNA Library Preparation and Sequencing:
-
The rRNA-depleted RNA is fragmented.
-
First-strand cDNA is synthesized using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.
-
The resulting double-stranded cDNA is end-repaired, A-tailed, and ligated with sequencing adapters.
-
The adapter-ligated fragments are amplified by PCR to create the final cDNA library.
-
The quality of the library is assessed, and it is then sequenced on a high-throughput sequencing platform (e.g., Illumina).
5. Data Analysis:
-
The raw sequencing reads are quality-controlled and trimmed to remove low-quality bases and adapter sequences.
-
The cleaned reads are aligned to the M. tuberculosis H37Rv reference genome.
-
The number of reads mapping to each gene is counted.
-
Differential gene expression analysis is performed between the drug-treated and control samples to identify genes with statistically significant changes in expression. This typically involves calculating log2 fold changes and p-values (or adjusted p-values).
Mandatory Visualization
Caption: Experimental workflow for comparative transcriptomics of M. tuberculosis.
Caption: Signaling pathways for Bedaquiline and Isoniazid in M. tuberculosis.[7][8][9][10][11]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Examining the basis of isoniazid tolerance in nonreplicating Mycobacterium tuberculosis using transcriptional profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. The Regulation of ManLAM-Related Gene Expression in Mycobacterium tuberculosis with Different Drug Resistance Profiles Following Isoniazid Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Altered expression of isoniazid-regulated genes in drug-treated dormant Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Distinct gene expression patterns of mono-isoniazid resistant Mycobacterium tuberculosis uncover divergent responses to isoniazid in host-mimicked condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Isoniazid Paradigm of Killing, Resistance, and Persistence in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. What is the mechanism of Isoniazid? [synapse.patsnap.com]
- 11. droracle.ai [droracle.ai]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Antimycobacterial Agent-6
Disclaimer: "Antimycobacterial agent-6" is not a universally recognized chemical identifier. The following disposal procedures are based on general best practices for handling potent, biologically active, and potentially hazardous chemical compounds. It is imperative to consult the manufacturer-provided Safety Data Sheet (SDS) for specific guidance on the handling and disposal of any particular agent. The information below is intended to supplement, not replace, the SDS.
Immediate Safety and Handling Precautions
Prior to handling this compound, ensure all personnel are trained on its specific hazards and the proper use of personal protective equipment (PPE). Work should be conducted in a designated area, preferably within a certified chemical fume hood or a biological safety cabinet, depending on the agent's properties as outlined in the SDS.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemically resistant gloves (e.g., nitrile, neoprene). Double-gloving is recommended.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A dedicated lab coat, preferably one that is disposable or can be decontaminated.
-
Respiratory Protection: A respirator may be required depending on the agent's volatility and toxicity. Consult the SDS for specific recommendations.
Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Contain: For liquid spills, use appropriate absorbent materials to contain the spill. For solid spills, gently cover with a damp paper towel to avoid generating dust.
-
Decontaminate: Use a disinfectant with proven efficacy against mycobacteria or a chemical inactivating agent as specified in the SDS.[1] Allow for sufficient contact time before cleaning.[1]
-
Collect Waste: All materials used for cleanup should be collected in a clearly labeled, sealed container for hazardous waste disposal.
Step-by-Step Disposal Protocol
The proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure personnel safety. All waste must be treated as hazardous unless confirmed otherwise.
Step 1: Waste Segregation
-
Solid Waste: Unused or expired compounds, contaminated lab supplies (e.g., pipette tips, tubes, gloves, bench paper).
-
Liquid Waste: Solutions containing this compound, contaminated solvents.
-
Sharps: Contaminated needles, syringes, and other sharp objects.
Step 2: Inactivation/Decontamination (if applicable and safe)
-
Consult the SDS for recommended chemical inactivation procedures. Some compounds can be degraded to less harmful substances through chemical treatment. This should only be performed by trained personnel in a controlled environment.
-
For potentially infectious materials, autoclaving may be a necessary decontamination step before final disposal.[2]
Step 3: Packaging and Labeling
-
All waste must be placed in durable, leak-proof containers that are compatible with the waste type.
-
Containers must be clearly labeled with "Hazardous Waste," the name of the chemical ("this compound"), and any other identifiers required by your institution and local regulations.
Step 4: Final Disposal Method
-
The primary and recommended method for the disposal of potent pharmaceutical compounds is high-temperature incineration by a licensed hazardous waste disposal facility.[3] This ensures the complete destruction of the active agent.
-
Landfilling is not a recommended disposal method for untreated antimycobacterial agents.[4][5]
-
Never dispose of this compound down the drain or in regular trash.[6]
Summary of Disposal Parameters
| Parameter | Guideline | Citation |
| Primary Disposal Method | High-Temperature Incineration (>850°C) | [6] |
| Secondary Disposal Method | Chemical Decomposition (if specified in SDS) followed by incineration | [5] |
| Unacceptable Methods | Landfill (untreated), Sewer/Drain Disposal | [4][5] |
| Waste Container | Labeled, sealed, leak-proof hazardous waste container | [1] |
| Spill Decontamination | Appropriate disinfectant or chemical inactivating agent | [1] |
Experimental Workflow and Disposal Pathway
The following diagrams illustrate the logical workflow for handling and disposing of this compound.
Caption: Experimental and Disposal Workflow for this compound.
Caption: Decision Tree for this compound Waste Segregation.
References
- 1. Pathogen Safety Data Sheets: Infectious Substances – Mycobacterium spp. - Canada.ca [canada.ca]
- 2. 2.6.2 Contaminated or potentially infectious materials for disposal | TB Knowledge Sharing [tbksp.who.int]
- 3. jmatonline.com [jmatonline.com]
- 4. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 5. cdsco.gov.in [cdsco.gov.in]
- 6. CDSCO Issues Guidelines for Safe Disposal of Expired/Unused Drugs to Combat AMR [corpseed.com]
Personal protective equipment for handling Antimycobacterial agent-6
This guide provides crucial safety and logistical information for the handling and disposal of Antimycobacterial agent-6, a potent compound for research and development. Adherence to these procedures is essential to ensure the safety of laboratory personnel and the environment.
Personal Protective Equipment (PPE)
The selection and use of appropriate PPE are the first line of defense against exposure to this compound. The required PPE depends on the specific procedures being performed and the associated risks of aerosol generation or direct contact.
Core Requirements:
-
Gloves: Disposable nitrile or latex gloves are mandatory for all procedures involving direct or potential contact with the agent. Gloves should be of the correct size, cover the wrists, and never be reused. After handling the material, gloves must be discarded with infectious laboratory waste, followed by thorough hand washing.
-
Laboratory Coats: Back-opening gowns with long sleeves are required to protect the wearer's clothing and skin. This protective clothing should be removed before leaving the laboratory.
-
Eye Protection: Safety glasses, goggles, or face shields must be worn to protect the eyes from splashes or aerosols.
-
Respiratory Protection: For procedures with a high risk of aerosol generation, a properly fitted N95 or FFP2 respirator is necessary. Respirators should not be considered a substitute for working in a certified Biological Safety Cabinet (BSC).
Additional PPE for High-Risk Procedures:
-
Shoe Covers: To prevent the spread of contamination outside the laboratory.
-
Head/Hair Covers: To protect the head and hair from contamination.
Operational Plan for Safe Handling
All manipulations involving this compound that have the potential to generate aerosols or involve high concentrations should be conducted within a certified Biological Safety Cabinet (BSC). The use of sharp objects like needles and syringes should be strictly minimized.
Experimental Workflow:
Disposal Plan
Proper disposal of waste contaminated with this compound is critical to prevent environmental contamination and accidental exposure. All waste must be decontaminated before disposal.
Waste Segregation and Disposal:
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated gloves, gowns, and other disposable materials should be collected in designated, leak-proof biohazard bags. |
| Liquid Waste | Liquid waste should be decontaminated with an appropriate disinfectant before disposal. |
| Sharps | Needles, syringes, and other sharp objects must be placed in a puncture-resistant sharps container. |
| Final Disposal | All decontaminated waste should be disposed of according to institutional and local regulations, which may include autoclaving or incineration. |
Disposal Workflow:
Emergency Procedures
In the event of a spill or exposure, follow these procedures immediately:
-
Spills: Allow aerosols to settle. Wearing appropriate PPE, cover the spill with absorbent material and apply a suitable disinfectant, working from the perimeter inwards. Allow sufficient contact time before cleaning.
-
Skin Contact: Remove contaminated clothing immediately and wash the affected area thoroughly with soap and water.
-
Eye Contact: Rinse the eyes with copious amounts of water for several minutes, removing contact lenses if present.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Rinse the mouth with water.
In all cases of exposure, seek immediate medical attention and report the incident to the appropriate institutional safety officer.
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
